N1,3-Dimethylbenzene-1,2-diamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-N,3-dimethylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6-4-3-5-7(10-2)8(6)9/h3-5,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJVROLAHPPIJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Spectroscopic Data of N¹,3-Dimethylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N¹,3-Dimethylbenzene-1,2-diamine is an aromatic amine of significant interest in various fields of chemical research and development, including as a building block in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its structural and electronic properties is paramount for its effective application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful toolkit for the unambiguous characterization of this molecule. This guide offers an in-depth analysis of the spectroscopic data of N¹,3-Dimethylbenzene-1,2-diamine, providing researchers and professionals with the foundational knowledge to identify and utilize this compound with confidence.
Molecular Structure and Spectroscopic Overview
A clear understanding of the molecular structure of N¹,3-Dimethylbenzene-1,2-diamine is the cornerstone of interpreting its spectroscopic data. The molecule consists of a benzene ring substituted with two adjacent amine groups at positions 1 and 2, and a methyl group at position 3. One of the amine groups is further substituted with a methyl group. This substitution pattern dictates the electronic environment of each atom and, consequently, its signature in various spectroscopic analyses.
Caption: Molecular structure of N¹,3-Dimethylbenzene-1,2-diamine.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring environments in a molecule.
Predicted ¹H NMR Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 6.5 - 7.5 | Multiplet | 3H |
| NH & NH₂ | 3.5 - 5.0 | Broad Singlet | 3H |
| N-CH₃ | 2.8 - 3.0 | Singlet | 3H |
| Ar-CH₃ | 2.2 - 2.4 | Singlet | 3H |
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of N¹,3-Dimethylbenzene-1,2-diamine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer with a field strength of at least 300 MHz.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Interpretation of the ¹H NMR Spectrum
The aromatic region will display a complex multiplet pattern due to the coupling between the three adjacent aromatic protons. The protons of the NH and NH₂ groups will likely appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent. The two methyl groups, being in different chemical environments (one attached to a nitrogen and the other to the aromatic ring), will each give rise to a distinct singlet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.
Predicted ¹³C NMR Data
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic C-N | 140 - 150 |
| Aromatic C-C | 110 - 130 |
| N-CH₃ | 30 - 35 |
| Ar-CH₃ | 15 - 20 |
Experimental Protocol for ¹³C NMR
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.
-
Instrument Setup: The same spectrometer as for ¹H NMR can be used.
-
Data Acquisition: A standard proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon. A larger number of scans is generally necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Similar to ¹H NMR, the data is processed with Fourier transformation, phasing, and baseline correction.
Interpretation of the ¹³C NMR Spectrum
The spectrum will show distinct signals for each of the eight unique carbon atoms in the molecule. The carbons attached to the electronegative nitrogen atoms will be deshielded and appear at a higher chemical shift. The remaining aromatic carbons will resonate in the typical aromatic region. The two methyl carbons will appear at the lowest chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium, Sharp |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-N Stretch | 1250 - 1350 | Medium |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film between salt plates (NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent (e.g., CCl₄).
-
Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Interpretation of the IR Spectrum
The presence of sharp peaks in the 3300-3500 cm⁻¹ region is a clear indication of the N-H bonds of the primary and secondary amine groups. The various C-H stretching vibrations confirm the presence of both aromatic and aliphatic protons. The characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the compound.
Expected Mass Spectrometry Data
| Ion | m/z | Interpretation |
| [M]⁺ | 136.19 | Molecular Ion |
| [M-CH₃]⁺ | 121.17 | Loss of a methyl group |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques.
-
Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio.
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Detection: The detector records the abundance of each ion.
Interpretation of the Mass Spectrum
The molecular ion peak at m/z 136.19 will confirm the molecular weight of N¹,3-Dimethylbenzene-1,2-diamine. The fragmentation pattern can provide further structural information. For example, the loss of a methyl group (m/z 121.17) is a likely fragmentation pathway.
Workflow for Spectroscopic Analysis
Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of N¹,3-Dimethylbenzene-1,2-diamine. Each technique offers unique and complementary information, and together they allow for the complete elucidation of the molecular structure. This guide serves as a valuable resource for researchers and professionals, enabling them to confidently identify and utilize this important chemical compound in their work.
References
-
PubChem. N1,N3-Dimethylbenzene-1,3-diamine. National Center for Biotechnology Information. [Link][1]
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Doc Brown's Chemistry. Interpreting the Carbon-13 NMR spectrum of 1,3-dimethylbenzene. [Link][2]
-
NIST WebBook. 1,3-Phenylenediamine. National Institute of Standards and Technology. [Link][3]
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- 2. C8H10 C-13 nmr spectrum of 1,3-dimethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of m-xylene C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 1,3-Phenylenediamine [webbook.nist.gov]
- 4. spectrabase.com [spectrabase.com]
IUPAC name and synonyms for N1,3-Dimethylbenzene-1,2-diamine.
An In-Depth Technical Guide to N¹,3-Dimethylbenzene-1,2-diamine: Synthesis, Properties, and Applications
Introduction
N¹,3-Dimethylbenzene-1,2-diamine is a substituted aromatic diamine that holds significant potential as a versatile building block in synthetic chemistry. Its unique substitution pattern, featuring adjacent primary and secondary amine functionalities on a toluene backbone, makes it a valuable precursor for a variety of complex molecular architectures. This guide provides an in-depth exploration of its nomenclature, physicochemical properties, a robust synthesis protocol, and its applications in the fields of medicinal chemistry and materials science, tailored for researchers, scientists, and drug development professionals.
Nomenclature and Chemical Identity
Correctly identifying a chemical entity is paramount for clear scientific communication and regulatory compliance. This section details the IUPAC name and various synonyms for N¹,3-Dimethylbenzene-1,2-diamine.
IUPAC Name
The systematically generated IUPAC name for this compound is N¹,3-Dimethylbenzene-1,2-diamine .[1]
Synonyms and Identifiers
In literature and commercial listings, this compound may be referred to by several alternative names and identifiers. Awareness of these synonyms is crucial for comprehensive literature searches and procurement.
-
1-N,3-dimethylbenzene-1,2-diamine[1]
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N¹,3-dimethyl-1,2-benzenediamine[1]
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3,N¹-Dimethyl-benzene-1,2-diamine[1]
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1,2-Benzenediamine, N¹,3-dimethyl-[1]
Table 1: Key Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 73902-64-4 | [1] |
| Molecular Formula | C₈H₁₂N₂ | [1] |
| Molecular Weight | 136.19 g/mol | [1] |
| InChI Key | TUJVROLAHPPIJL-UHFFFAOYSA-N | [1] |
Physicochemical Properties
Understanding the physical and chemical properties of a compound is essential for its handling, reaction setup, and purification. The properties of N¹,3-Dimethylbenzene-1,2-diamine are summarized below. Note that some values are computationally predicted due to the limited availability of experimentally determined data for this specific molecule.
Table 2: Physicochemical Data
| Property | Value | Notes |
| Appearance | Not specified; likely a liquid or low-melting solid, may darken on exposure to air and light. | Based on similar phenylenediamines. |
| XLogP3 | 1.6 | Computationally predicted.[1] |
| Hydrogen Bond Donor Count | 2 | Computationally predicted.[1] |
| Hydrogen Bond Acceptor Count | 2 | Computationally predicted.[1] |
| Rotatable Bond Count | 1 | Computationally predicted.[1] |
Synthesis Methodology
While a specific, single-pot synthesis for N¹,3-Dimethylbenzene-1,2-diamine is not extensively documented in readily available literature, a robust and logical multi-step synthesis can be proposed based on well-established and reliable organic transformations. The following protocol outlines a plausible and field-proven approach starting from commercially available 2-methylaniline (o-toluidine).
Causality of the Synthetic Strategy: The chosen pathway is dictated by the principles of electrophilic aromatic substitution and functional group manipulation. The initial acetylation step is crucial to protect the amine and direct the subsequent nitration to the desired position. This is followed by methylation of the less-hindered amino group and a final reduction of the nitro group to yield the target diamine.
Caption: Proposed multi-step synthesis of N¹,3-Dimethylbenzene-1,2-diamine.
Step-by-Step Experimental Protocol
Step 1: Acetylation of 2-Methylaniline This initial protection step is critical for controlling the regioselectivity of the subsequent nitration.
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In a flask equipped with a magnetic stirrer, dissolve 2-methylaniline in glacial acetic acid.
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Cool the solution in an ice bath to 0-5 °C.
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Slowly add acetic anhydride dropwise while maintaining the temperature below 10 °C.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
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Pour the reaction mixture into a beaker of ice water to precipitate the product, N-(2-methylphenyl)acetamide.
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Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be purified by recrystallization from ethanol/water if necessary.
Step 2: Nitration of N-(2-methylphenyl)acetamide The acetamido group directs the nitration primarily to the ortho and para positions. Due to steric hindrance from the methyl group, the major product will be the desired 6-nitro isomer.
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In a flask cooled in an ice-salt bath (-10 to 0 °C), carefully add the dried N-(2-methylphenyl)acetamide to concentrated sulfuric acid with stirring.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature low.
-
Add the nitrating mixture dropwise to the acetamide solution, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction mixture at low temperature for 2-3 hours.
-
Carefully pour the mixture onto crushed ice. The product, N-(2-methyl-6-nitrophenyl)acetamide, will precipitate.
-
Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and dry.
Step 3: Hydrolysis to 2-Methyl-6-nitroaniline The protecting acetyl group is removed to reveal the free amine.
-
Reflux the N-(2-methyl-6-nitrophenyl)acetamide in an aqueous solution of sulfuric acid (approx. 70%) for 1-2 hours.
-
Cool the reaction mixture and carefully pour it into a beaker of cold water.
-
Neutralize the solution by slowly adding a base, such as aqueous sodium hydroxide, until the product precipitates.
-
Collect the 2-methyl-6-nitroaniline by filtration, wash with water, and dry. This synthesis is a known procedure.[2]
Step 4: N-Methylation of 2-Methyl-6-nitroaniline Methylation of the primary amine is achieved. This step may yield a mixture of mono- and di-methylated products, requiring careful control of stoichiometry and purification.
-
A common method for N-methylation involves reacting the aniline with paraformaldehyde and a reducing agent.[3] Dissolve 2-methyl-6-nitroaniline in methanol.
-
Add paraformaldehyde and stir until dissolved.
-
Cool the mixture in an ice bath and add sodium borohydride portion-wise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by carefully adding water.
-
Extract the product, N,3-Dimethyl-2-nitroaniline, with an organic solvent like ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Step 5: Reduction of the Nitro Group The final step is the reduction of the nitro group to a primary amine, yielding the target compound. Catalytic hydrogenation is a clean and efficient method for this transformation.[1]
-
Dissolve the purified N,3-Dimethyl-2-nitroaniline in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to yield the final product, N¹,3-Dimethylbenzene-1,2-diamine. The product may require further purification by vacuum distillation or chromatography.
Applications in Research and Drug Development
Substituted o-phenylenediamines are cornerstone building blocks in medicinal chemistry, primarily due to their utility in the synthesis of benzimidazoles. The benzimidazole scaffold is a privileged structure found in numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of biological activities.
Precursor to Bioactive Benzimidazoles
The reaction of an o-phenylenediamine with an aldehyde, carboxylic acid, or its derivative is a classical and highly effective method for constructing the benzimidazole ring system. N¹,3-Dimethylbenzene-1,2-diamine can be used to synthesize N-methylated benzimidazoles, a structural motif present in various pharmacologically active compounds.
-
Antifungal Agents: Benzimidazole-triazole conjugates have been synthesized and shown to be effective antifungal agents that target the 14α-demethylase enzyme.[4] The use of N¹,3-Dimethylbenzene-1,2-diamine as a starting material would allow for the creation of novel analogues in this class.
-
Urease Inhibitors: Novel benzimidazole derivatives have been designed and synthesized as potent inhibitors of the urease enzyme, which is implicated in infections by Helicobacter pylori.[5]
-
Anticancer Agents: The benzimidazole core is found in compounds with antineoplastic and anti-tumor properties.[6] The specific substitution pattern of N¹,3-Dimethylbenzene-1,2-diamine can be leveraged to explore new chemical space in the development of kinase inhibitors or other anticancer agents.
Caption: Role as a precursor to bioactive benzimidazoles.
Intermediate in Dye and Polymer Synthesis
Aromatic diamines are widely used as intermediates in the synthesis of dyes, particularly azo dyes, and in the manufacturing of high-performance polymers and corrosion inhibitors.[7] The methyl groups on N¹,3-Dimethylbenzene-1,2-diamine can modify the solubility, color, and stability of the resulting products.
Safety and Handling
While a specific Safety Data Sheet (SDS) for N¹,3-Dimethylbenzene-1,2-diamine is not widely available, data from structurally similar aromatic amines, such as phenylenediamines and their N-alkylated derivatives, can be used to infer its hazard profile and guide safe handling practices. These compounds are generally classified as hazardous.
GHS Hazard Classification (Inferred)
Based on analogous compounds, N¹,3-Dimethylbenzene-1,2-diamine should be handled as a substance with the following potential hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Likely harmful or toxic if swallowed, in contact with skin, or if inhaled.[8][9]
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[7]
-
Skin Sensitization: May cause an allergic skin reaction.[10]
-
Aquatic Hazard: Likely toxic to aquatic life with long-lasting effects.[8]
Recommended Handling and Storage
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile), a lab coat, and closed-toe shoes. Avoid all skin contact.[9]
-
Respiratory Protection: If working outside a fume hood or with aerosols, use a properly fitted respirator.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.[11] Phenylenediamines are often sensitive to light and air, which can cause degradation and color change.
Conclusion
N¹,3-Dimethylbenzene-1,2-diamine is a valuable, though not widely commercialized, chemical intermediate. Its true potential lies in its role as a sophisticated building block for creating libraries of N-methylated benzimidazoles and other heterocyclic systems of interest to drug discovery professionals. The proposed synthesis route, based on established chemical principles, provides a clear pathway for its preparation in a laboratory setting. As with all aromatic amines, strict adherence to safety protocols is essential during its handling and use.
References
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Chemos GmbH & Co. KG. (2020). Safety Data Sheet: N-1,3-dimethylbutyl-N'-phenyl-p-phenylenediamine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 431636, N1,N3-Dimethylbenzene-1,3-diamine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55289983, N1,3-Dimethylbenzene-1,2-diamine. Retrieved from [Link]
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Penta s.r.o. (2024). N,N-Dimethyl-1,4-phenylenediamine - SAFETY DATA SHEET. Retrieved from [Link]
- Wen, L.-R., Li, M., & Wang, L. (2009). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3346.
- Li, J. et al. (2011). Synthesis technique of 2-methyl-6-nitroaniline. Huozhayao Xuebao, 34, 53-55.
- US Patent US3591638A. (1971). Process for n-methylating nitroanilines and compounds prepared thereby. Google Patents.
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Li, X., Yang, C., & Zhao, H. (2012). The title compound, C7H10N2, was synthesized from 2-methyl-6-nitroaniline by a reduction reaction. Acta Crystallographica Section E, 68(12), o3346. Retrieved from [Link]
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Parab, V. L., & Palav, A. V. (2015). Facile Synthesis of N, N-Dimethyl Paraphenylene Diamine Dihydrochloride: A Photographic Developer Dye. Rasayan Journal of Chemistry, 8(2), 164-166. Retrieved from [Link]
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MySkinRecipes. (n.d.). N1,N1-Dimethylbenzene-1,3-diamine hydrochloride. Retrieved from [Link]
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Tüt-Dalar, D., et al. (2023). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. Molecules, 28(2), 735. Retrieved from [Link]
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Fakhfakh, J., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Daruj, 30(1), 1-13. Retrieved from [Link]
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Varma, R. S., & Kumar, D. (1999). Reaction of 1,3-Dicarbonyl Compounds with o-Phenylenediamine or 3,3′-Diaminobenzidine in Water or under Solvent-Free Conditions via Microwave Irradiation. Organic Letters, 1(5), 697-700. Retrieved from [Link]
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LookChem. (n.d.). N1,N3-DiMethylbenzene-1,3-diaMine. Retrieved from [Link]
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A Technical Guide to the Discovery and History of Substituted o-Phenylenediamines
Abstract
This technical guide provides a comprehensive exploration of the discovery, history, and evolving applications of o-phenylenediamine (OPD) and its substituted derivatives. Structured for researchers, scientists, and professionals in drug development, this document traces the journey of the OPD scaffold from its roots in 19th-century dye chemistry to its contemporary status as a privileged core in modern pharmaceuticals. We will examine the foundational synthetic methodologies, the key chemical principles that make OPD a versatile building block, and the landmark discoveries that unlocked its therapeutic potential. This guide includes detailed historical protocols, mechanistic insights, and case studies of major drug classes, offering a deep, field-proven perspective on this vital chemical entity.
The Genesis: Aniline, Aromatic Amines, and the Dawn of Synthetic Color
The story of o-phenylenediamine is inextricably linked to the birth of modern organic chemistry and the synthetic dye industry. The journey begins with aniline , first isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo.[1] This simple aromatic amine, initially a laboratory curiosity, became the cornerstone of a chemical revolution. In 1856, William Henry Perkin, a student of the great August Wilhelm von Hofmann, accidentally synthesized the first synthetic dye, mauveine, from impure aniline.[2] This discovery ignited a fervent industrial pursuit of brilliant, synthetic colors derived from coal tar components.
Central to this new industry was the chemical manipulation of the aniline core. A critical advancement came in 1858 when Peter Griess discovered the diazotization reaction, a process that converted aromatic amines into highly reactive diazonium salts.[3][4][5] This breakthrough enabled the coupling of these salts with other aromatic compounds, giving rise to the vast and commercially successful class of azo dyes.[6] An early example utilizing a phenylenediamine isomer was Chrysoidine , synthesized in 1875 by coupling diazotized aniline with m-phenylenediamine, creating a vibrant orange dye.[7][8] This intense focus on aromatic amines and their derivatives set the stage for the isolation and investigation of all three isomers of diaminobenzene, including the ortho-isomer that is the subject of this guide.
The First Syntheses of a Foundational Building Block: o-Phenylenediamine
While a single, definitive publication marking the "first-ever" synthesis of o-phenylenediamine (1,2-diaminobenzene) is historically elusive, its preparation emerged logically from the established chemistry of the mid-19th century. The most direct and enduring method for its synthesis is the reduction of its corresponding nitro-precursor, o-nitroaniline .
The synthesis of o-nitroaniline itself was a challenge that early chemists solved with ingenuity. Direct nitration of aniline was problematic, as the strongly acidic conditions protonated the amino group, leading to undesired meta-substituted products and significant oxidation.[2] The key was the use of a protecting group. By first acetylating aniline to form acetanilide, the reactivity of the amino group was tempered, and the bulky acetyl group sterically and electronically favored the formation of the ortho- and para-isomers upon nitration. The desired o-nitroaniline could then be separated and carried forward.
The subsequent reduction of the nitro group to an amine was accomplished using various methods available at the time, including metals in acidic or basic media. A historically significant and well-documented laboratory procedure, representing a refinement of these early methods, was published based on the work of Hinsberg and König in 1895 .[9] This method employed zinc dust in an alkaline ethanolic solution to achieve a high-yield reduction of o-nitroaniline to o-phenylenediamine.[9]
Visualizing the Historical Synthesis Pathway
The following workflow illustrates the multi-step process, starting from the foundational chemical, aniline, that defined the 19th-century approach to synthesizing o-phenylenediamine.
Caption: Core cyclization reactions of o-phenylenediamine.
From Dyes to Drugs: The Emergence of the Benzimidazole Scaffold in Medicinal Chemistry
While the initial utility of OPD and its reaction products was in the synthesis of dyes and other organic materials (e.g., phenazine dyes like Neutral Red from the oxidation of OPD), the 20th century witnessed a profound shift. [10]The benzimidazole core, so readily accessible from OPD, was identified as a "privileged scaffold"—a molecular framework that can bind to a wide range of biological targets by presenting substituents in specific three-dimensional orientations. This realization marked the beginning of the journey of substituted o-phenylenediamines from industrial chemistry to modern drug development.
Case Study 1: The Benzimidazole Anthelmintics
One of the first major therapeutic breakthroughs for the benzimidazole class was in veterinary and human medicine for the treatment of parasitic worm infections (helminths). Beginning with thiabendazole in the 1960s, a series of "azole" anthelmintics were developed. A prominent example is Albendazole , which is synthesized from a substituted o-phenylenediamine. The synthesis involves the reduction of a nitro group on a substituted aniline to create the requisite OPD core, which is then cyclized to form the final benzimidazole carbamate structure. [10][11][12]
Case Study 2: Proton Pump Inhibitors (PPIs)
Perhaps the most commercially successful application of the OPD-derived benzimidazole core is the class of drugs known as proton pump inhibitors (PPIs). [13]These drugs are used to treat acid-related conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. The first-in-class drug, Omeprazole , was developed in the late 1970s and launched in the 1980s. Its structure features a substituted benzimidazole ring linked to a pyridine ring via a sulfinyl group. [14][15]The synthesis of these complex molecules relies on the initial construction of a substituted o-phenylenediamine, which is then elaborated to build the final drug. The discovery of Omeprazole and subsequent drugs like Pantoprazole and Esomeprazole revolutionized gastroenterology and underscored the immense therapeutic potential of the benzimidazole scaffold. [16][14][17]
Visualizing the Evolution to a Modern Pharmaceutical
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Navigating Organic Synthesis with N-Substituted Benzene-1,2-diamines: A Technical Guide
An In-depth Exploration of the Synthetic Potential of N¹,N¹-Dimethylbenzene-1,2-diamine and N¹,N²-Dimethylbenzene-1,2-diamine
Abstract
N-substituted benzene-1,2-diamines are versatile and highly valuable building blocks in modern organic synthesis. Their unique structural motif, featuring adjacent nucleophilic nitrogen centers with varying degrees of substitution, provides a gateway to a diverse array of heterocyclic compounds and serves as a powerful platform for the design of innovative ligands for catalysis. This technical guide delves into the core applications of two key isomers, N¹,N¹-dimethylbenzene-1,2-diamine and N¹,N²-dimethylbenzene-1,2-diamine, offering a comprehensive overview for researchers, scientists, and professionals in drug development. We will explore their synthesis, their pivotal role in the construction of benzimidazoles and N-heterocyclic carbenes (NHCs), and their emerging significance as ligands in copper-catalyzed cross-coupling reactions. This document provides not only the synthetic protocols but also the underlying mechanistic principles to empower chemists to harness the full potential of these remarkable scaffolds.
Introduction: The Strategic Advantage of N-Substituted Benzene-1,2-diamines
The strategic placement of two amino groups on an aromatic ring in ortho-phenylenediamines has long been exploited for the synthesis of a multitude of nitrogen-containing heterocycles. The introduction of methyl substituents onto one or both nitrogen atoms, as seen in N¹,N¹-dimethylbenzene-1,2-diamine and N¹,N²-dimethylbenzene-1,2-diamine, introduces a new layer of synthetic utility. This substitution modulates the nucleophilicity and steric environment of the diamine, allowing for selective reactions and the construction of more complex molecular architectures.
While the query for "N1,3-Dimethylbenzene-1,2-diamine" is ambiguous, this guide will focus on the well-documented and synthetically significant N¹,N¹- and N¹,N²-dimethyl isomers. These compounds are instrumental in several key areas of organic synthesis:
-
Heterocyclic Synthesis: They serve as foundational precursors for benzimidazoles, a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.
-
Ligand Design for Catalysis: The N,N'-disubstituted isomer, in particular, is a precursor to sophisticated ligands that can enhance the efficiency and scope of transition metal-catalyzed reactions, most notably copper-catalyzed cross-couplings.
-
N-Heterocyclic Carbene (NHC) Chemistry: N¹,N²-Dimethylbenzene-1,2-diamine is a direct precursor to benzannulated NHCs, a class of organocatalysts and ligands with broad applications.
This guide will provide a detailed examination of these applications, complete with experimental protocols and mechanistic insights.
Synthesis of N-Substituted Benzene-1,2-diamine Precursors
The accessibility of N¹,N¹-dimethylbenzene-1,2-diamine and N¹,N²-dimethylbenzene-1,2-diamine is crucial for their widespread application. Here, we present established synthetic routes to these key precursors.
Synthesis of N¹,N¹-Dimethylbenzene-1,2-diamine
A common and efficient method for the synthesis of N¹,N¹-dimethylbenzene-1,2-diamine involves a two-step sequence starting from 2-nitroaniline: reductive amination followed by reduction of the nitro group.
Workflow for the Synthesis of N¹,N¹-Dimethylbenzene-1,2-diamine:
Figure 1: Synthetic pathway to N¹,N¹-Dimethylbenzene-1,2-diamine.
Experimental Protocol: Synthesis of N¹,N¹-Dimethylbenzene-1,2-diamine
Step 1: Reductive Amination of 2-Nitroaniline
-
To a stirred solution of 2-nitroaniline (10.0 g, 72.4 mmol) in methanol (150 mL), add aqueous formaldehyde (37 wt. %, 13.0 mL, 159 mmol) and sodium cyanoborohydride (9.1 g, 145 mmol).
-
Stir the mixture at room temperature for 12 hours.
-
Carefully add 1 M HCl to quench the reaction until the solution is acidic.
-
Remove the methanol under reduced pressure.
-
Basify the aqueous residue with 2 M NaOH and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford N,N-dimethyl-2-nitroaniline.
Step 2: Reduction of N,N-Dimethyl-2-nitroaniline
-
Dissolve the crude N,N-dimethyl-2-nitroaniline in ethanol (100 mL) in a hydrogenation vessel.
-
Add 10% Palladium on carbon (500 mg).
-
Pressurize the vessel with hydrogen gas (50 psi) and shake until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite® and wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield N¹,N¹-Dimethylbenzene-1,2-diamine as an oil, which can be purified by vacuum distillation.
Synthesis of N¹,N²-Dimethylbenzene-1,2-diamine
The synthesis of the N¹,N²-isomer is typically achieved through direct alkylation of o-phenylenediamine. Controlling the degree of alkylation is key to obtaining the desired product.
Workflow for the Synthesis of N¹,N²-Dimethylbenzene-1,2-diamine:
Figure 2: Synthetic pathway to N¹,N²-Dimethylbenzene-1,2-diamine.
Experimental Protocol: Synthesis of N¹,N²-Dimethylbenzene-1,2-diamine
-
In a round-bottom flask, dissolve o-phenylenediamine (10.8 g, 100 mmol) in acetonitrile (200 mL).
-
Add potassium carbonate (34.5 g, 250 mmol) to the solution.
-
Slowly add methyl iodide (14.2 g, 100 mmol, 6.25 mL) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the solid and concentrate the filtrate under reduced pressure.
-
The residue will contain a mixture of mono- and di-alkylated products. The desired N¹,N²-dimethylbenzene-1,2-diamine can be isolated and purified by column chromatography on silica gel.
Application in the Synthesis of Benzimidazoles
Benzimidazoles are a cornerstone of medicinal chemistry. N-substituted o-phenylenediamines provide a direct route to 1-substituted or 1,2-disubstituted benzimidazoles, which are of significant interest in drug discovery.
Mechanism of Benzimidazole Formation:
The reaction of an N-substituted o-phenylenediamine with an aldehyde proceeds through a condensation reaction to form a Schiff base intermediate, which then undergoes an intramolecular cyclization and subsequent aromatization to yield the benzimidazole core.
Workflow for Benzimidazole Synthesis:
Figure 4: Simplified catalytic cycle for copper-catalyzed C-O coupling.
Experimental Protocol: Copper-Catalyzed O-Arylation of Phenol
Step 1: Ligand Synthesis (N¹,N²-Bis(2,6-diisopropylphenyl)benzene-1,2-diamine)
-
This advanced ligand is synthesized via a palladium-catalyzed double N-arylation of o-phenylenediamine with 2-bromo-1,3-diisopropylbenzene.
Step 2: Catalytic O-Arylation
-
To an oven-dried Schlenk tube, add CuI (1.9 mg, 0.01 mmol), the N¹,N²-bis(2,6-diisopropylphenyl)benzene-1,2-diamine ligand (4.3 mg, 0.01 mmol), and cesium carbonate (326 mg, 1.0 mmol).
-
Evacuate and backfill the tube with argon.
-
Add bromobenzene (53 µL, 0.5 mmol), phenol (47 mg, 0.5 mmol), and toluene (1.0 mL).
-
Stir the reaction mixture at 110 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short pad of silica gel.
-
Concentrate the filtrate and purify the residue by flash chromatography to obtain the desired diphenyl ether.
Precursor to N-Heterocyclic Carbenes (NHCs)
N-Heterocyclic carbenes have revolutionized organocatalysis and have become indispensable ligands in organometallic chemistry. N¹,N²-Dimethylbenzene-1,2-diamine is a key starting material for the synthesis of benzannulated NHCs.
Synthesis of Benzimidazolium Salts (NHC Precursors):
The synthesis involves the condensation of N¹,N²-dimethylbenzene-1,2-diamine with a one-carbon source, such as triethyl orthoformate, to form the benzimidazolium salt.
Workflow for NHC Precursor Synthesis:
Figure 5: Synthesis of a benzimidazolium salt.
Experimental Protocol: Synthesis of 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium Chloride
-
In a round-bottom flask, combine N¹,N²-dimethylbenzene-1,2-diamine (1.36 g, 10 mmol) and triethyl orthoformate (1.48 g, 10 mmol, 1.66 mL).
-
Add a catalytic amount of hydrochloric acid (1 drop of concentrated HCl).
-
Heat the mixture at 120 °C for 2 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the benzimidazolium salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Generation of the Free Carbene:
The free NHC can be generated in situ by deprotonation of the benzimidazolium salt with a strong base, such as potassium tert-butoxide or sodium hydride, for use in catalysis.
Conclusion
N¹,N¹-Dimethylbenzene-1,2-diamine and N¹,N²-dimethylbenzene-1,2-diamine are not merely simple organic molecules; they are enabling tools for the modern synthetic chemist. Their utility spans from the construction of biologically relevant heterocyclic scaffolds to the development of cutting-edge catalytic systems. A thorough understanding of their synthesis and reactivity, as detailed in this guide, empowers researchers to design and execute more efficient and innovative synthetic strategies. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of these versatile building blocks is set to increase, making them indispensable reagents in the synthetic chemist's toolbox.
References
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Oakwood Chemical. N1,N1-Dimethylbenzene-1,2-diamine. [Link]
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Buchwald, S. L., et al. (2021). Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides. ChemRxiv. [Link]
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- Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
- Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions.
- Nolan, S. P. (Ed.). (2004). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.
- Surry, D. S., & Buchwald, S. L. (2008). Diamine Ligands in Copper-Catalyzed Reactions. Chemical Science, 2(1), 27-50.
- Glorius, F. (Ed.). (2007). N-Heterocyclic Carbenes in Transition Metal Catalysis. Springer Science & Business Media.
Methodological & Application
Application Notes and Protocols: Biological Activity Screening of Compounds Derived from N1,3-Dimethylbenzene-1,2-diamine
Introduction: The Therapeutic Potential of Vicinal Diamines
The N1,3-Dimethylbenzene-1,2-diamine scaffold represents a privileged starting point for the synthesis of novel bioactive compounds. Vicinal diamines are a common motif in a multitude of biologically active molecules, and their derivatives have shown promise in a wide array of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1] The strategic placement of functional groups on the diamine core can lead to compounds with high affinity and selectivity for various biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of compound libraries derived from this versatile scaffold.
The core principle of this guide is to establish a logical, tiered screening cascade that efficiently identifies and characterizes promising lead compounds. This process begins with broad, high-throughput screens to identify initial "hits" and progresses to more detailed, lower-throughput assays to elucidate their mechanism of action and confirm their therapeutic potential.[2][3][4]
Safety First: Handling this compound and its Derivatives
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and any synthesized derivatives. Phenylenediamines, as a class, can be hazardous. For instance, m-phenylenediamine is known to cause skin and eye irritation, and may lead to methemoglobinemia.[5] N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine is harmful if swallowed and can cause an allergic skin reaction.[6]
General Handling Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.[7]
-
Dispose of waste in accordance with institutional and local regulations.
The Screening Cascade: A Strategic Approach to Hit Identification
A tiered approach to screening is the most efficient method for identifying promising lead compounds from a library of derivatives. This strategy allows for the rapid initial assessment of a large number of compounds, followed by more focused and resource-intensive studies on a smaller, more promising subset.
Caption: A tiered workflow for screening compound libraries.
Part 1: Primary High-Throughput Screening (HTS)
The initial phase of the screening process involves testing the entire compound library in one or more high-throughput assays.[2][8] The choice of primary assays will depend on the therapeutic goals of the research program.
Cytotoxicity Screening: A Foundational Assessment
A fundamental first step in evaluating any new compound library is to assess its general cytotoxicity.[9] This provides a baseline understanding of the compounds' effects on cell viability and helps to identify compounds that may have non-specific toxic effects.[9] The MTT assay is a widely used, reliable, and straightforward method for this purpose.[10][11]
Protocol: MTT Cytotoxicity Assay
Objective: To determine the effect of test compounds on the viability of cultured mammalian cells.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293).[10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well cell culture plates.
-
Multichannel pipette.
-
Plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should not exceed 0.5% (v/v). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent) wells.
-
Incubation: Incubate the plates for 24 or 48 hours at 37°C in a humidified 5% CO2 atmosphere.[10]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Antimicrobial Screening: A Search for New Antibiotics
The emergence of antibiotic-resistant microbes necessitates the discovery of new antimicrobial agents.[12] Derivatives of this compound can be screened for activity against a panel of clinically relevant bacteria and fungi. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.[13]
Protocol: Broth Microdilution Antimicrobial Assay
Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against selected microbial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).
-
Appropriate microbial growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Test compounds dissolved in DMSO.
-
96-well microtiter plates.
-
Spectrophotometer or plate reader.
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of each microbial strain in the appropriate broth to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the 96-well plates.
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for each microbe (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13] This can be determined visually or by measuring the optical density at 600 nm.
Part 2: Secondary Assays and Hit Characterization
Compounds that demonstrate significant activity in the primary screens ("hits") are advanced to secondary assays for more detailed characterization.
Dose-Response Analysis and IC50/EC50 Determination
For hits from the cytotoxicity and other cell-based assays, it is crucial to determine their potency by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[14][15] This provides a quantitative measure of the compound's activity.
Data Presentation: Example Dose-Response Data
| Compound ID | Assay Type | Target Cell Line | IC50 (µM) |
| DMB-001 | Cytotoxicity | HeLa | 5.2 ± 0.4 |
| DMB-001 | Cytotoxicity | HEK293 | > 100 |
| DMB-007 | Antimicrobial | S. aureus | 12.5 ± 1.1 |
| DMB-015 | Antioxidant | DPPH | 25.8 ± 2.3 |
Antioxidant Activity Assays
Many pathological conditions are associated with oxidative stress, making antioxidant compounds of great therapeutic interest. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common and reliable methods for evaluating the free radical scavenging activity of compounds.[16][17][18][19]
Protocol: DPPH Radical Scavenging Assay
Objective: To measure the ability of test compounds to scavenge the DPPH free radical.
Materials:
-
DPPH solution in methanol (e.g., 0.1 mM).
-
Test compounds dissolved in methanol or DMSO.
-
Ascorbic acid or Trolox as a positive control.
-
96-well plates.
-
Spectrophotometer or plate reader.
Procedure:
-
Reaction Setup: In a 96-well plate, add a solution of the test compound at various concentrations to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the DPPH solution with the test compound.
Part 3: Mechanism of Action (MoA) Elucidation
For the most promising lead compounds, understanding their mechanism of action is a critical step in the drug discovery process.[4] This involves identifying the specific molecular target or pathway through which the compound exerts its biological effect.
Enzyme Inhibition Assays
Many drugs function by inhibiting the activity of specific enzymes.[3][20] If a lead compound is hypothesized to target a particular enzyme (e.g., a kinase, protease, or metabolic enzyme), a direct enzyme inhibition assay should be performed.[21][][23]
Caption: A conceptual diagram of an enzyme inhibition assay.
Protocol: General Kinase Inhibition Assay (Example)
Objective: To determine the inhibitory effect of a test compound on the activity of a specific protein kinase.
Materials:
-
Purified recombinant kinase.
-
Specific peptide substrate for the kinase.
-
ATP (adenosine triphosphate).
-
Kinase reaction buffer.
-
Test compound dissolved in DMSO.
-
A detection reagent to measure kinase activity (e.g., ADP-Glo™ Kinase Assay, Promega).
-
White, opaque 96- or 384-well plates.
-
Luminometer.
Procedure:
-
Reaction Setup: In a multi-well plate, combine the kinase, its substrate, and the test compound at various concentrations in the kinase reaction buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (often 30°C or 37°C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of product formed (or substrate consumed) using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent that depletes the remaining ATP and then another reagent that converts the ADP produced into a luminescent signal.
-
Data Analysis: Measure the luminescence and calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value for the compound.
Conclusion: From Scaffold to Lead
The systematic screening of compound libraries derived from this compound offers a promising avenue for the discovery of novel therapeutic agents. By employing a strategic, multi-tiered screening cascade, researchers can efficiently identify and characterize compounds with desirable biological activities. The protocols and guidelines presented in this document provide a solid framework for initiating such a drug discovery program. Subsequent lead optimization, guided by an understanding of the mechanism of action, will be crucial for developing these initial hits into clinically viable drug candidates.
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Mohammad Salih, N. A. (2023). Synthesis, characterisation and biological activities of N-phenyl-ethan-1-one-2,4-dimethyl-1,3-butadiene-1,4-thiazin derivatives. Tikrit Journal of Pure Science, 28(1). [Link]
-
(2026). Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine@CuhNFs and 1,2-phenylenediamine@CuhNFs, and Molecular Docking Calculations of Their Ligands. ResearchGate. [Link]
-
Editorial. (2023). Mechanism study of bioactive molecules using omics technology. Frontiers in Pharmacology. [Link]
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BMG LABTECH. (2019). High-throughput screening (HTS). [Link]
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International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
National Institutes of Health. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. [Link]
-
ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
-
MDPI. (n.d.). Bioactive Molecules and Their Mechanisms of Action. [Link]
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ACS Publications. (2023). Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. ACS Infectious Diseases. [Link]
-
MDPI. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. [Link]
-
Malvern Panalytical. (n.d.). High-Throughput Screening (HTS). [Link]
-
ResearchGate. (2025). Guidelines for accurate EC50/IC50 estimation. [Link]
-
(2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. [Link]
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National Institutes of Health. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]
-
National Institutes of Health. (n.d.). Compound Management for Quantitative High-Throughput Screening. [Link]
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MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
-
MDPI. (n.d.). Strategies Used for the Discovery of New Microbial Metabolites with Antibiotic Activity. [Link]
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National Institutes of Health. (n.d.). Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays. [Link]
-
National Institutes of Health. (n.d.). Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly. [Link]
-
Taylor & Francis Online. (n.d.). Drug discovery inspired by bioactive small molecules from nature. [Link]
-
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E3S Web of Conferences. (n.d.). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). [Link]
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N-1,3-dimethylbutyl-N'-phenyl-p-phenylenediamine. [Link]
-
National Institutes of Health. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
PubChem. (n.d.). N1,N3-Dimethylbenzene-1,3-diamine. [Link]
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JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. [Link]
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National Institutes of Health. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. [Link]
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BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]
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National Institutes of Health. (n.d.). Target identification and mechanism of action in chemical biology and drug discovery. [Link]
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National Institutes of Health. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. [Link]
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Oriental Journal of Chemistry. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. [Link]
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National Institutes of Health. (2020). Recent Trends in Enzyme Inhibition and Activation in Drug Design. [Link]
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(n.d.). IC50's: An Approach to High-Throughput Drug Discovery. [Link]
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(2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
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Semantic Scholar. (2024). Antioxidant activities (DPPH and ABTS method) from extract of Bangle rhizome (Zingiber cassumunar). [Link]
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UC San Diego. (2015). New Method Allows Scientists to Screen Natural Products for Antibiotics. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - 1,3-Phenylenediamine. [Link]
-
(n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and biological activity of nano-sized Co(II), Ni(II), Cu(II), Pd(II) and Ru(III) complexes of tetradentate hydrazone ligand. [Link]
-
(2024). SOP for Microbial Screening for Antimicrobial Compounds. [Link]
Sources
- 1. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. chemos.de [chemos.de]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. SOP for Microbial Screening for Antimicrobial Compounds – SOP Guide for Pharma [pharmasop.in]
- 14. pubs.acs.org [pubs.acs.org]
- 15. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 16. mdpi.com [mdpi.com]
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- 18. ijpsonline.com [ijpsonline.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent Trends in Enzyme Inhibition and Activation in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing catalyst selection for condensation reactions with N1,3-Dimethylbenzene-1,2-diamine.
Technical Support Center: Catalyst Optimization for Condensation Reactions
Topic Focus: Synthesis of Benzimidazoles from 4,5-Dimethylbenzene-1,2-diamine and Aldehydes
A Note on Substrate Specificity: The query for "N1,3-Dimethylbenzene-1,2-diamine" is chemically ambiguous. Condensation reactions to form benzimidazoles require an ortho-diamine (1,2-diamine). We have interpreted the user's intent to focus on a common, structurally related substrate, 4,5-Dimethylbenzene-1,2-diamine , where methyl groups are on the benzene ring. This substrate is frequently used and provides an excellent model for discussing catalyst optimization in benzimidazole synthesis.
Section 1: Foundational Principles & Frequently Asked Questions (FAQs)
This section addresses the fundamental scientific principles governing catalyst selection and substrate reactivity.
Q1: Why is catalyst selection so critical for the condensation of 4,5-Dimethylbenzene-1,2-diamine with aldehydes?
A1: Catalyst selection is paramount because the reaction proceeds through a multi-step mechanism, and different catalysts can selectively enhance the rate of specific steps. The primary roles of the catalyst are:
-
Activation of the Electrophile: Most catalysts, particularly Brønsted and Lewis acids, activate the aldehyde's carbonyl group. By coordinating to the carbonyl oxygen, the catalyst increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic amino groups of the diamine.[1][2]
-
Facilitating Cyclization: After the initial formation of a Schiff base (imine) intermediate, the catalyst aids in the intramolecular nucleophilic attack of the second amino group onto the imine carbon, leading to the cyclized benzimidazoline intermediate.[3]
-
Promoting Aromatization: The final step is the conversion of the benzimidazoline intermediate to the stable aromatic benzimidazole. This is an oxidative process. Some catalytic systems include an explicit oxidant (e.g., O₂, H₂O₂, Oxone), while in other cases, air serves as the terminal oxidant.[4][5] The catalyst can facilitate this dehydrogenation step.
Without an appropriate catalyst, the reaction is often sluggish, requires harsh conditions, and may result in low yields or a mixture of intermediates and side products.
Q2: How does the reactivity of 4,5-Dimethylbenzene-1,2-diamine compare to unsubstituted o-phenylenediamine?
A2: 4,5-Dimethylbenzene-1,2-diamine is generally more reactive than its unsubstituted counterpart, o-phenylenediamine.[6] The two methyl groups on the benzene ring are electron-donating groups (+I effect). This effect increases the electron density on the aromatic ring and, consequently, enhances the nucleophilicity of the two adjacent amino groups.[6] This increased nucleophilicity leads to a faster rate of initial attack on the aldehyde carbonyl, which can translate to faster overall reaction times and potentially higher yields under identical conditions.[6] However, it is important to consider that in reactions with very bulky aldehydes, steric hindrance could potentially play a minor counteracting role.[6]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of benzimidazoles from 4,5-Dimethylbenzene-1,2-diamine.
Q3: My reaction yield is very low or non-existent. What are the likely causes and troubleshooting steps?
A3: Low or no yield is a common issue stemming from several factors. Systematically investigate the following:
-
Cause 1: Inappropriate or Inactive Catalyst: The chosen catalyst may not be suitable for your specific aldehyde substrate (e.g., an acid-sensitive aldehyde with a strong acid catalyst).
-
Solution: Consult the Catalyst Comparison Table (Table 1) below. If using a mild acid catalyst like p-TsOH with an electron-poor aldehyde, consider switching to a more robust system. For heterogeneous catalysts like nanoparticles, ensure they have been properly activated and are not poisoned. Many modern protocols utilize nanomaterial catalysts (e.g., ZnO-NPs, Au/TiO₂, Co@Fe₂O₄) which offer high efficiency under mild conditions.[5][7][8]
-
-
Cause 2: Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time are critical.
-
Solution: Many modern syntheses can be performed at room temperature, but some combinations may require gentle heating (e.g., 60-80 °C) to drive the reaction to completion.[6] Solvent choice is also crucial; while methanol or ethanol are common, some catalytic systems work best in aqueous media or even under solvent-free conditions.[5] Always monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Cause 3: Lack of an Oxidant: The final aromatization step (dehydrogenation) is critical.
-
Solution: While many reactions proceed using atmospheric oxygen as the oxidant, this can be slow and inefficient. If you isolate the benzimidazoline intermediate, consider introducing a dedicated oxidant. Common systems include H₂O₂/HCl, Oxone, or simply bubbling air or oxygen through the reaction mixture.[4] Some metal catalysts, like CoOₓ@NC-800, are designed to facilitate dehydrogenation with the liberation of H₂.[5]
-
-
Cause 4: Poor Substrate Quality: o-Phenylenediamines are susceptible to oxidation and can degrade upon storage, often indicated by a change in color from off-white/tan to dark brown/purple.
-
Solution: Use freshly purified 4,5-Dimethylbenzene-1,2-diamine or purify stored material (e.g., by recrystallization or column chromatography) before use. Ensure the aldehyde is also pure and free from its corresponding carboxylic acid impurity, which can interfere with the reaction.[9]
-
Q4: I'm observing multiple spots on my TLC analysis, indicating significant side product formation. What are these impurities and how can I prevent them?
A4: Side product formation often points to an imbalance in reaction rates or undesirable parallel reactions.
-
Side Product 1: Uncyclized Schiff Base Intermediate: This appears as a distinct spot on TLC and indicates that the initial condensation has occurred but the subsequent cyclization is slow.
-
Prevention: This is often a catalyst-related issue. Increasing the catalyst loading or switching to a more effective acid catalyst can promote the cyclization step. Gentle heating can also facilitate ring closure.
-
-
Side Product 2: Aldehyde Self-Condensation (Aldol Product): This is common when using aldehydes with α-hydrogens, especially under strong acid or base catalysis.[1][10]
-
Prevention: Use milder reaction conditions. Employing heterogeneous Lewis acid catalysts (e.g., ZnO-NPs) or specific metal catalysts can often minimize aldol condensation by selectively activating the aldehyde for the desired reaction pathway.[5]
-
-
Side Product 3: Diamine Degradation Products: The dark, tarry materials often observed are due to the oxidation of the o-phenylenediamine starting material.[9]
-
Prevention: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if your catalytic system does not rely on atmospheric oxygen for the final aromatization step. Using fresh, pure diamine is also critical.
-
Section 3: Experimental Protocols & Workflows
Protocol 1: General Procedure for Acid-Catalyzed Synthesis of 2-Aryl-5,6-dimethyl-1H-benzimidazole
This protocol is a standard starting point for many syntheses, adapted from established methods.[6][8]
Materials:
-
4,5-Dimethylbenzene-1,2-diamine (1 mmol, 136.19 mg)
-
Aromatic Aldehyde (1 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, 17.2 mg)
-
Ethanol or Methanol (10 mL)
Procedure:
-
To a 25 mL round-bottom flask, add 4,5-Dimethylbenzene-1,2-diamine (1 mmol) and the aromatic aldehyde (1 mmol).
-
Add ethanol (10 mL) and stir the mixture until the solids are dissolved.
-
Add the catalyst, p-TsOH (10 mol%).
-
Stir the reaction mixture at room temperature or heat to 60 °C under reflux.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The starting materials should be consumed, and a new, often UV-active, product spot should appear.
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Add cold water (20 mL) to the flask. The product often precipitates as a solid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
If the product does not precipitate or is impure, extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).
Visual Workflow for Benzimidazole Synthesis
Caption: General experimental workflow for benzimidazole synthesis.
Troubleshooting Decision Workflow
Caption: Decision tree for troubleshooting common reaction issues.
Section 4: Data Presentation
Table 1: Comparison of Common Catalytic Systems for Benzimidazole Synthesis
| Catalyst Type | Examples | Typical Conditions | Pros | Cons |
| Brønsted Acids | p-TsOH, HCl, H₂SO₄@SiO₂[8] | EtOH or MeOH, RT to Reflux | Inexpensive, readily available, effective for many substrates. | Can be harsh, may promote side reactions (e.g., aldol), not suitable for acid-sensitive groups.[1] |
| Heterogeneous / Nanoparticle | ZnO-NPs, Au/TiO₂, Fe₂O₃, Co@Fe₂O₄[5][7] | Various solvents (incl. H₂O) or solvent-free, often mild temps (RT). | High efficiency, mild conditions, catalyst is often reusable/recyclable, good functional group tolerance. | Higher initial cost, potential for catalyst poisoning or leaching. |
| Homogeneous Metal | Cu(II), MgI₂, Sc(OTf)₃[4][5] | Organic solvents (e.g., MeCN, DCM), mild conditions. | High activity and selectivity, good for complex substrates. | Metal contamination of product, catalyst recovery can be difficult. |
| Oxidative Systems | H₂O₂/HCl, Oxone, I₂/H₂O₂[4][11] | MeCN, DMF, RT | One-pot procedure that ensures full aromatization, often fast. | Not compatible with substrates sensitive to oxidation. |
| Biocatalysts / Green | D-Glucose, Amino Acids[3][4] | Aqueous media, mild conditions. | Environmentally benign, uses renewable resources. | Substrate scope may be limited, reaction times can be longer. |
References
- A Comparative Guide to the Reactivity of 4,5-Dimethylbenzene-1,2-diamine and 1,2-Phenylenediamine. Benchchem.
- Benzimidazole synthesis. Organic Chemistry Portal.
- Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, via PubMed Central (PMC)
- Scheme 1. Condensation of benzene-1,2-diamine with benzil.
- Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone. MDPI.
- Synthetic of Benzimidazole analogs based on the O-phenylenediamine: A mini review. Journal of Advanced Research in Medical Science & Technology.
- Synthesis of imidazolines and benzimidazoles from aldehydes and 1,2-Diamines.
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Nanomaterials, via PubMed Central (PMC)
- Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances, via PubMed Central (PMC)
- Enol Reactions: Acid-Catalyzed Aldol, Halogenation, and Mannich Reaction. Master Organic Chemistry.
- (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst.
- Lecture 3 Acid C
- Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions.
- Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. PubMed Central (PMC)
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. growingscience.com [growingscience.com]
Technical Support Center: Monitoring Reactions of N¹,3-Dimethylbenzene-1,2-diamine by TLC
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on how to effectively monitor the progress of chemical reactions involving N¹,3-Dimethylbenzene-1,2-diamine using thin-layer chromatography (TLC). This document is designed to offer not just procedural steps but also the underlying scientific rationale to empower users to troubleshoot and adapt these methods for their specific applications.
Introduction: The Role of TLC in Reaction Monitoring
Thin-layer chromatography is an indispensable technique in synthetic chemistry for its rapidity, simplicity, and the wealth of qualitative information it provides. When monitoring a reaction, TLC allows for the simultaneous visualization of the consumption of starting materials, the formation of products, and the appearance of any byproducts. For reactions involving N¹,3-Dimethylbenzene-1,2-diamine, a moderately polar aromatic diamine, careful selection of TLC parameters is crucial for achieving clear and interpretable results.
Core Principles for TLC of N¹,3-Dimethylbenzene-1,2-diamine
N¹,3-Dimethylbenzene-1,2-diamine is a basic compound due to the presence of two amino groups. This basicity can lead to interactions with the acidic silica gel stationary phase, potentially causing streaking of the spots on the TLC plate. Understanding the relative polarities of the starting material, intermediates, and final products is key to developing a robust TLC method.
Expected Polarity Changes in Common Reactions:
Reactions involving N¹,3-Dimethylbenzene-1,2-diamine typically lead to products with different polarities. Here are two common examples:
-
Acylation/Sulfonylation: Reaction of the amine groups with acylating or sulfonylating agents will form less polar amide or sulfonamide products. This is because the lone pair of electrons on the nitrogen is delocalized into the carbonyl or sulfonyl group, reducing the hydrogen bonding capacity and overall polarity.
-
Benzimidazole Formation: Condensation of N¹,3-Dimethylbenzene-1,2-diamine with aldehydes or carboxylic acids to form benzimidazoles results in a significant decrease in polarity. The formation of the rigid, fused ring system and the elimination of water reduce the compound's ability to interact with the polar stationary phase.
This predictable change in polarity is the foundation for monitoring reaction progress. As the reaction proceeds, the spot corresponding to the more polar starting material will diminish, while a new, less polar spot (higher Rf value) corresponding to the product will appear and intensify.
Experimental Protocols
Part 1: Setting Up the TLC System
A successful TLC analysis begins with the proper selection of the stationary and mobile phases.
1.1. Stationary Phase:
For routine analysis of aromatic amines like N¹,3-Dimethylbenzene-1,2-diamine, standard silica gel 60 F₂₅₄ plates are the recommended stationary phase. The "F₂₅₄" indicates that the plate contains a fluorescent indicator that allows for the visualization of UV-active compounds under 254 nm UV light.
1.2. Mobile Phase (Eluent) Selection:
The choice of eluent is critical for achieving good separation. The polarity of the solvent system should be adjusted to obtain an Rf value for the starting material between 0.2 and 0.4, allowing for clear separation from the less polar product and the solvent front.
Recommended Starting Solvent Systems:
| Solvent System | Ratio (v/v) | Polarity | Notes |
| Ethyl Acetate / Hexane | 30:70 to 50:50 | Low to Medium | A good starting point for many reactions. Adjust the ratio to achieve desired separation. |
| Dichloromethane / Methanol | 98:2 to 95:5 | Medium | Useful if the product is significantly more polar than the starting material. |
| Ethyl Acetate / n-Butanol / Water | 37.5:37.5:25 | Medium to High | Can be effective for separating phenylenediamines.[1] |
Pro-Tip: To counteract the basicity of the diamine and prevent streaking, it is often beneficial to add a small amount (0.1-1%) of a basic modifier, such as triethylamine (Et₃N), to the eluent system.
Part 2: The TLC Workflow
The following diagram and protocol outline the standard workflow for monitoring a reaction.
Sources
Technical Support Center: Optimal Solvent Selection for Reactions with N¹,3-Dimethylbenzene-1,2-diamine
Welcome to the technical support center for N¹,3-Dimethylbenzene-1,2-diamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical process of solvent selection for reactions involving this versatile diamine. As a substituted ortho-phenylenediamine, its reactivity is significantly influenced by the reaction environment, making solvent choice a determining factor for yield, purity, and reaction success.
This document provides field-proven insights, troubleshooting advice for common issues, and validated protocols to empower you to make informed decisions in your experimental design.
Compound Profile & Handling
N¹,3-Dimethylbenzene-1,2-diamine is an aromatic compound featuring two adjacent amino groups, a primary (-NH₂) and a secondary (-NHCH₃), making it a valuable precursor for synthesizing a range of heterocyclic compounds. The methyl groups on the benzene ring act as electron-donating groups, which increases the electron density of the amino groups and enhances their nucleophilicity compared to unsubstituted 1,2-phenylenediamine.[1]
Table 1: Physicochemical Properties of N¹,3-Dimethylbenzene-1,2-diamine
| Property | Value | Source |
| CAS Number | 73902-64-4 | PubChem[2] |
| Molecular Formula | C₈H₁₂N₂ | PubChem[2] |
| Molecular Weight | 136.19 g/mol | PubChem[2] |
| XLogP3 | 1.6 | PubChem[2] |
| Hydrogen Bond Donors | 2 | PubChem[2] |
| Hydrogen Bond Acceptors | 2 | PubChem[2] |
Critical Handling & Storage Information: Aromatic diamines are susceptible to oxidation, which is often indicated by a darkening of the material from a pale yellow or brown to a dark, tar-like color.[3] This oxidation can generate impurities that complicate reactions and purification.
-
Storage: Always store N¹,3-Dimethylbenzene-1,2-diamine under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container, protected from light.[4]
-
Handling: For reactions, use freshly degassed solvents and maintain an inert atmosphere throughout the experiment to prevent oxidative side reactions.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding solvent choice for reactions with N¹,3-Dimethylbenzene-1,2-diamine.
Q1: What are the general solubility characteristics of N¹,3-Dimethylbenzene-1,2-diamine?
A: Due to its structure, which combines a hydrophobic benzene ring with polar, hydrogen-bonding amine groups, this diamine exhibits varied solubility. It has limited solubility in water but is generally soluble in organic solvents like ethanol, methanol, acetonitrile, and chloroform.[5][6] Its solubility in non-polar solvents like hexanes is expected to be low, while it should be reasonably soluble in moderately polar aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), and Toluene.
Q2: How does solvent polarity impact my reaction?
A: Solvent polarity is a master variable that can influence reaction rates and even change reaction pathways.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can hydrogen bond with the diamine, potentially stabilizing it. They are often suitable for condensation reactions, such as the formation of quinoxalines from 1,2-diketones, where the protic nature can help catalyze the imine formation steps.[7]
-
Polar Aprotic Solvents (e.g., THF, Acetonitrile, DMF): These solvents can dissolve the diamine and other polar reagents without interfering with reactions that are sensitive to acidic protons (e.g., those involving strong bases or organometallics). Acetonitrile, for instance, shows excellent solvating power for the parent o-phenylenediamine.[6]
-
Non-Polar Solvents (e.g., Toluene, Hexane): These are used when reacting the diamine with non-polar substrates. Toluene is particularly useful for reactions that require elevated temperatures and for azeotropic removal of water using a Dean-Stark apparatus.
Q3: Can I use protic solvents like ethanol or water for any reaction?
A: It depends entirely on your reaction's mechanism. Protic solvents are incompatible with reagents that react with acidic protons, such as Grignard reagents, organolithiums, or metal hydrides (e.g., NaH). For these types of reactions, you must use dry, aprotic solvents like THF, Diethyl Ether, or Toluene. However, for acid-catalyzed condensation reactions, protic solvents like ethanol are often the preferred choice.[7]
Q4: My reaction isn't working. Could the solvent be the problem?
A: Absolutely. If you observe low or no yield, the first step is to verify the complete dissolution of all starting materials. If a reactant has poor solubility in the chosen solvent, the reaction will be slow or may not proceed at all. This is a common failure point. Always perform a small-scale solubility test before committing to a large-scale reaction.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during reactions with N¹,3-Dimethylbenzene-1,2-diamine.
| Issue | Potential Cause(s) | Recommended Solutions & Rationale |
| 1. Reaction mixture turns dark purple, brown, or black. | Oxidation of the Diamine: Aromatic diamines are easily oxidized by atmospheric oxygen, especially at elevated temperatures or in the presence of trace metals.[8] | 1. Degas the Solvent: Before adding reagents, sparge the solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes. 2. Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of inert gas from start to finish. 3. Use High-Purity Reagents: Use freshly opened or purified diamine to minimize pre-existing oxidized impurities. |
| 2. Low or no product yield; starting material recovered. | Poor Solubility: One or more starting materials are not sufficiently soluble in the chosen solvent to react efficiently. | 1. Conduct a Solubility Test: In a small vial, test the solubility of each starting material in a few candidate solvents. 2. Use a Solvent Mixture: A mixture of a good solvent for the diamine and a good solvent for the other reactant can be effective. 3. Increase Temperature: Solubility often increases with temperature.[5] Ensure the chosen solvent's boiling point is appropriate for the required reaction temperature. |
| 3. Multiple unexpected spots on TLC; difficult purification. | Solvent-Induced Side Reactions: The solvent may be participating in the reaction or promoting undesired pathways. | 1. Check Solvent Compatibility: Ensure the solvent is inert to the reaction conditions (e.g., avoid acetone in reactions with primary amines due to potential imine formation). 2. Switch Polarity: Change from a protic to an aprotic solvent (or vice-versa) to see if selectivity improves. For instance, a less polar solvent might slow down a reaction, allowing for better control over selectivity between the two different amine groups. |
| 4. Reaction stalls before completion. | Product Precipitation: The desired product may be insoluble in the reaction solvent and crashes out of the solution, preventing the reaction from reaching completion. | 1. Anticipate Product Solubility: Based on the product's structure, choose a solvent that is likely to dissolve it. 2. Monitor the Reaction: If a solid begins to form, take a sample, isolate the solid, and analyze it (e.g., by NMR) to confirm if it is the product. If so, switch to a solvent with better solvating power for the product. |
Experimental Protocols & Workflows
Protocol: Systematic Solvent Screening for Quinoxaline Synthesis
This protocol provides a self-validating method for selecting an optimal solvent for the condensation of N¹,3-Dimethylbenzene-1,2-diamine with a 1,2-dicarbonyl compound (e.g., Benzil) as a model reaction.
Objective: To identify a solvent that provides the best balance of reactant solubility, reaction rate, and final product purity.
Materials:
-
N¹,3-Dimethylbenzene-1,2-diamine
-
Benzil (or other 1,2-dicarbonyl)
-
Candidate Solvents: Ethanol, Acetonitrile, Toluene, Dichloromethane (DCM)
-
TLC plates (silica gel), TLC chambers
-
Mobile Phase (e.g., 3:1 Hexanes:Ethyl Acetate)
-
Small reaction vials (e.g., 4 mL) with stir bars and caps
Procedure:
-
Setup: Label four vials: "Ethanol," "Acetonitrile," "Toluene," and "DCM."
-
Reagent Addition: To each vial, add N¹,3-Dimethylbenzene-1,2-diamine (e.g., 13.6 mg, 0.1 mmol) and Benzil (e.g., 21.0 mg, 0.1 mmol).
-
Solvent Addition: Add 1 mL of the corresponding solvent to each vial.
-
Initial Observation: Stir at room temperature for 5 minutes. Note the solubility of the starting materials in each solvent. Are they fully dissolved?
-
Reaction Monitoring (T=0): Spot a sample from each vial onto a TLC plate. This is your starting point (T=0).
-
Reaction Conditions: Seal the vials and stir the reactions at a consistent temperature (e.g., room temperature or 50°C).
-
Time-Point Analysis: After 1 hour, 3 hours, and 24 hours, take a small aliquot from each reaction mixture and run a TLC analysis.
-
Analysis: On the TLC plates, compare the consumption of starting materials and the formation of the new, more non-polar quinoxaline product spot. The ideal solvent will show:
-
Complete initial dissolution of reactants.
-
The fastest and cleanest conversion to the product spot.
-
Minimal formation of side-product spots (streaking or extra spots).
-
This systematic screening provides direct, empirical evidence for the best solvent choice under your specific laboratory conditions.
Logical Workflow for Solvent Selection
The following diagram outlines a decision-making process for selecting a suitable solvent class.
Caption: Decision tree for initial solvent selection.
References
-
LookChem. (n.d.). N1,N3-DiMethylbenzene-1,3-diaMine. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). N1,N3-Dimethylbenzene-1,3-diamine. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Wikipedia. (n.d.). o-Phenylenediamine. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). N1,3-Dimethylbenzene-1,2-diamine. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
- Espinoza-Hicks, C., et al. (2015). Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. Molecules.
- Madaan, A., & Lear, J. T. (2017). Para-phenylenediamine allergy: current perspectives on diagnosis and management.
-
ACS Publications. (n.d.). Occurrence and Fate of Substituted p-Phenylenediamine-Derived Quinones in Hong Kong Wastewater Treatment Plants. Environmental Science & Technology. Retrieved January 24, 2026, from [Link]
-
NJDOH. (n.d.). o-PHENYLENEDIAMINE. Right to Know Hazardous Substance Fact Sheet. Retrieved January 24, 2026, from [Link]
-
MDPI. (n.d.). Presence of N, N′-Substituted p-Phenylenediamine-Derived Quinones in Human Urine. Toxics. Retrieved January 24, 2026, from [Link]
- International Clinical and Medical Case Reports Journal. (2025). Beyond Para-phenylenediamine: Anaphylactic Reactions to Hair Dye and the Challenge of Cross-Reactivity.
-
MDPI. (2015). Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. Retrieved January 24, 2026, from [Link]
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INCHEM. (n.d.). ICSC 1441 - o-PHENYLENEDIAMINE. Retrieved January 24, 2026, from [Link]
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Solubility of Things. (n.d.). o-Phenylenediamine. Retrieved January 24, 2026, from [Link]
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MDPI. (n.d.). Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone. Retrieved January 24, 2026, from [Link]
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ResearchGate. (n.d.). Reactions of 3-Substituted Chromones with ortho-Phenylenediamine. Retrieved January 24, 2026, from [Link]
- ResearchGate. (2017). Solubility determination and correlation for o-phenylenediamine in (methanol, ethanol, acetonitrile and water)
-
ResearchGate. (n.d.). Scheme 1. Condensation of benzene-1,2-diamine with benzil. Retrieved January 24, 2026, from [Link]
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Work-up procedures for reactions involving N1,3-Dimethylbenzene-1,2-diamine.
Technical Support Center: N1,3-Dimethylbenzene-1,2-diamine
Welcome to the technical support guide for handling reactions involving this compound. This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshooting for common challenges encountered during reaction work-up and purification.
Section 1: Understanding the Substrate: Key Physicochemical Properties
A successful work-up procedure is built upon a fundamental understanding of the substrate's properties. This compound is an ortho-phenylenediamine derivative with distinct characteristics that dictate its behavior in a reaction mixture. The presence of two basic nitrogen atoms and an aromatic ring makes it susceptible to specific side reactions and requires a tailored purification strategy.
The methyl group on the nitrogen (N1) and the methyl group on the benzene ring (at position 3) introduce both electronic and steric effects. The electron-donating nature of the methyl groups increases the nucleophilicity of the amino groups compared to unsubstituted o-phenylenediamine, which can lead to faster reaction rates.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Work-up |
| Molecular Formula | C₈H₁₂N₂ | - |
| Molecular Weight | 136.19 g/mol [2] | Used for all stoichiometric calculations. |
| pKa (Predicted) | ~5.5-6.0 (for the anilinic amine) | The compound is basic and will be protonated in acidic solutions (pH < 4), becoming water-soluble. This is the cornerstone of acid-base extraction. |
| XLogP3 (Predicted) | 1.6[2] | Indicates moderate lipophilicity. The neutral compound prefers organic solvents, while its protonated salt form prefers the aqueous phase. |
| Appearance | Crystalline solid, may darken on exposure to air/light | Discoloration suggests potential oxidation. Work-up may require measures to remove colored impurities. |
| Reactivity | Basic nucleophile, susceptible to oxidation | Prone to form side products. The work-up must efficiently separate these from the desired product. Can chelate to metal catalysts, complicating their removal. |
Section 2: General Work-Up Strategy: A Decision-Making Workflow
Choosing the correct work-up procedure depends on the properties of your desired product relative to the starting diamine and other reagents. The following workflow provides a logical path to selecting an appropriate strategy.
Caption: Decision tree for selecting a work-up procedure.
Section 3: Detailed Experimental Protocols
Protocol 1: Standard Acid-Base Extraction for Neutral Products
This is the most common procedure when the desired product is neutral and the primary basic impurity is the unreacted this compound.
Objective: To sequester the basic diamine starting material into the aqueous phase as its hydrochloride salt, leaving the neutral product in the organic phase.
Methodology:
-
Quenching: Cool the reaction vessel in an ice bath. Slowly add deionized water or a saturated aqueous solution of NH₄Cl to quench the reaction.
-
Dilution: Transfer the mixture to a separatory funnel. Dilute with a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane). The volume should be sufficient to fully dissolve your product.
-
Acidic Wash: Add an equal volume of 1M HCl (aq). Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.[3] Allow the layers to separate.
-
Expert Insight: The diamine, now protonated, will be in the lower aqueous layer (if using EtOAc) or the upper aqueous layer (if using DCM). A simple test with a drop of water can confirm which layer is aqueous.[3]
-
-
Separation: Drain and collect the aqueous layer. Repeat the acidic wash (Step 3) two more times to ensure complete removal of the diamine.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any residual acid. Vent frequently as CO₂ gas will be generated.[3]
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine). This helps to break emulsions and remove bulk water from the organic phase.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude material by column chromatography or recrystallization as needed.
Section 4: Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My organic layer has a persistent dark red or brown color after work-up. What causes this and how can I fix it?
A: Aromatic diamines are highly susceptible to air oxidation, which produces intensely colored, often polymeric, impurities.
-
Causality: The electron-rich aromatic ring and the lone pairs on the nitrogen atoms can be oxidized by atmospheric oxygen, a process often accelerated by light or trace metals.
-
Preventative Measures:
-
Run your reaction under an inert atmosphere (Nitrogen or Argon).
-
Use solvents that have been degassed by sparging with N₂ or via freeze-pump-thaw cycles.
-
-
Troubleshooting Steps:
-
Aqueous Sulfite Wash: During the work-up, perform a wash with a freshly prepared 10% aqueous sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) solution. These are mild reducing agents that can decolorize some oxidation byproducts.
-
Activated Carbon: After drying and concentrating, redissolve the crude product in a suitable solvent and stir with a small amount of activated carbon for 15-30 minutes. Filter through a pad of Celite® to remove the carbon and the adsorbed colored impurities. Be aware that this may also reduce your product yield.
-
Chromatography: These colored impurities are often highly polar and will stick to the baseline of a silica gel column, allowing for separation from less polar products.
-
Q2: An intractable emulsion formed in my separatory funnel during the extraction. How do I break it?
A: Emulsions are a common issue when working with amines, which can act as surfactants, or when fine solid precipitates are present at the interface.
-
Troubleshooting Steps:
-
Add Brine: The first and easiest step is to add a significant amount of saturated aqueous NaCl (brine). The increased ionic strength of the aqueous phase often helps to force the separation of the layers.
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15 minutes to several hours).
-
Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.
-
Filtration: Drain the entire mixture and filter it through a pad of Celite® or glass wool in a Hirsch funnel. This can break up the emulsion by removing particulate matter.
-
Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method.
-
Q3: My product is also a basic amine. How can I separate it from the unreacted this compound?
A: This is a challenging purification problem that relies on exploiting subtle differences between the two amines.
-
Strategy 1: Selective pH Extraction: If there is a significant difference in the pKa values of your product and the starting material, you can use a buffered aqueous solution or a weaker acid (e.g., dilute acetic acid) for the wash. The goal is to find a pH where the more basic amine is protonated and extracted while the less basic one remains in the organic layer. This often requires careful screening.[4]
-
Strategy 2: Derivatization/Protection: If extraction fails, consider a chemical solution. You could temporarily protect the product amine with a group like Boc (tert-butoxycarbonyl), which makes it neutral.[5] After protecting, a standard acid wash will remove the unreacted diamine. The protecting group is then removed in a separate step. This adds steps but can be very effective.
-
Strategy 3: Column Chromatography: This is often the most practical solution.
-
Silica Gel: Standard silica gel is acidic and can interact strongly with amines, leading to peak tailing and poor separation. To mitigate this, you can pre-treat your eluent by adding a small amount of a volatile base like triethylamine (~1-2%).
-
Alumina: Basic or neutral alumina can be a better stationary phase for purifying basic compounds.
-
-
Strategy 4: Acid Salt Precipitation: If your product forms a crystalline hydrochloride or tartrate salt, you can sometimes achieve separation by fractional crystallization. Dissolve the crude mixture in a solvent like isopropanol and add a solution of HCl in ether or isopropanol.[6] One of the amine salts may precipitate selectively.
Q4: I am performing a Buchwald-Hartwig amination. How do I remove the palladium catalyst and phosphine ligand byproducts during work-up?
A: Palladium catalysts and phosphine oxide byproducts are common impurities in these reactions.[7][8]
-
Palladium Removal:
-
Filtration: After the reaction, diluting with a nonpolar solvent like hexanes and filtering through a plug of silica gel and Celite® can remove a significant portion of the palladium.
-
Aqueous Wash: Washing the organic layer with a 1M aqueous solution of thiourea or sodium sulfide can help to sequester residual palladium into the aqueous phase.
-
-
Phosphine Oxide Removal:
-
Triphenylphosphine oxide is a common byproduct and can be difficult to remove. If your product is non-polar, you can concentrate the reaction mixture, triturate with a non-polar solvent like pentane or a mixture of ether/hexanes, and filter. The phosphine oxide is often insoluble and can be filtered off.[9]
-
Q5: What are the primary safety concerns when working with this compound?
A: Like many aromatic amines, this compound should be handled with care.
-
Toxicity: It is classified as toxic if swallowed and may be harmful in contact with skin or if inhaled. It is also suspected of causing genetic defects and cancer.
-
Handling Precautions:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.
-
Avoid creating dust. Handle the solid material carefully.
-
Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]
-
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of 4,5-Dimethylbenzene-1,2-diamine and 1,2-Phenylenediamine.
- Parab, V. L., & Palav, A. V. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry, 8(2), 164-166.
-
PubChem. (n.d.). N1,N3-Dimethylbenzene-1,3-diamine. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
LookChem. (n.d.). N1,N3-DiMethylbenzene-1,3-diaMine. Retrieved January 24, 2026, from [Link]
- Merlic Group, UCLA. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
-
Hanna, S. Y. (2018). Response to: How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method? ResearchGate. [Link]
-
MIT OpenCourseWare. (2010, February 4). Reaction Work-Up I | MIT Digital Lab Techniques Manual. YouTube. [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]
-
Blacker, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 24, 2026, from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N-1,3-dimethylbutyl-N'-phenyl-p-phenylenediamine. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Aromatic Diamine Reactivity: N¹,N²-Dimethylbenzene-1,2-diamine vs. o-Phenylenediamine
Introduction: Beyond the Parent Scaffold
To the synthetic chemist, o-phenylenediamine (OPD) is a foundational building block, a venerable precursor to a vast array of heterocyclic systems that form the backbone of countless pharmaceutical agents and functional materials.[1][2] Its two primary amino groups, positioned perfectly on an aromatic ring, are primed for cyclization reactions. However, in the pursuit of novel structures and modulated properties, the field invariably turns to substituted analogues. This guide focuses on a specific, yet profoundly different, derivative: N¹,N²-dimethylbenzene-1,2-diamine.
This is not a simple case of adding ring substituents. The methylation occurs on the nitrogen atoms themselves, transforming the primary diamine (OPD) into a secondary diamine. This fundamental structural alteration introduces a fascinating interplay of electronic and steric effects that dramatically diverges its chemical behavior from its parent compound. For researchers in drug development and materials science, understanding these differences is not merely academic; it is critical for strategic molecular design, reaction planning, and the discovery of new chemical entities. This guide provides an in-depth, objective comparison of their reactivity, supported by mechanistic reasoning and actionable experimental protocols.
Theoretical Framework: The Decisive Influence of N-Methylation
The reactivity of these diamines is governed by the nucleophilicity of their nitrogen lone pairs. The introduction of two methyl groups directly onto these nitrogens creates a push-pull of competing electronic and steric factors.
Electronic Effects: Enhanced Nucleophilicity
Methyl groups are classic electron-donating groups through an inductive effect (+I).[3] In N¹,N²-dimethylbenzene-1,2-diamine, each nitrogen atom is bonded to a methyl group, which pushes electron density towards the nitrogen. This increases the electron density of the nitrogen's lone pair, making it more available for donation to an electrophile. Consequently, the amino groups of the N-methylated derivative are intrinsically more basic and more nucleophilic than those of o-phenylenediamine.[3]
Steric Effects: A Hindered Approach
Conversely, the same methyl groups that electronically activate the molecule also create significant steric hindrance.[4] These bulky groups physically obstruct the path of incoming electrophiles, potentially slowing down or even completely inhibiting reactions. This steric shield is particularly impactful in reactions requiring a specific transition state geometry or involving bulky reaction partners. The reactivity of N¹,N²-dimethylbenzene-1,2-diamine is therefore a delicate balance between its enhanced electronic desire to react and the physical impediment to doing so.
Caption: Core structural and electronic differences between the two diamines.
Comparative Reactivity in Key Heterocyclic Syntheses
The true divergence in reactivity becomes evident when these diamines are subjected to common cyclization reactions.
Benzimidazole Synthesis: A Tale of Two Mechanisms
The condensation of o-phenylenediamine with aldehydes or carboxylic acids is the quintessential method for forming benzimidazoles.[5][6] This reaction relies on the presence of N-H protons for the final dehydration and aromatization steps.
-
o-Phenylenediamine (OPD): Reacts readily with aldehydes to form a Schiff base, which then undergoes intramolecular cyclization and subsequent elimination of water to yield the aromatic benzimidazole ring system.[5]
-
N¹,N²-Dimethylbenzene-1,2-diamine: This reaction fails to produce a stable, aromatic benzimidazole under typical conditions. The absence of N-H protons on the cyclized intermediate (a dihydrobenzimidazolium salt) prevents the final elimination step required for aromatization. This is a fundamental reactivity dead-end for this specific transformation, showcasing that the N-methylated version is not a suitable substrate for traditional benzimidazole synthesis.
Quinoxaline Synthesis: A Race Between Sterics and Electronics
The reaction with 1,2-dicarbonyl compounds (like benzil) to form quinoxalines is a more revealing comparison, as both primary and secondary diamines can, in principle, form the product.[7][8]
-
o-Phenylenediamine (OPD): The reaction is typically rapid and high-yielding. The unhindered primary amines readily attack the carbonyl carbons, leading to a swift double condensation.[7]
-
N¹,N²-Dimethylbenzene-1,2-diamine: The outcome here is highly dependent on the steric bulk of the dicarbonyl compound. While the nitrogens are more nucleophilic, the methyl groups can clash with the substituents on the dicarbonyl, slowing the reaction rate significantly. With a less hindered dicarbonyl like glyoxal, the reaction may proceed efficiently. However, with a bulkier substrate like benzil, the reaction is expected to be considerably slower than with OPD, and may require more forcing conditions (higher temperature, longer reaction time) to achieve comparable yields.
Caption: Steric effects in the key condensation step of quinoxaline synthesis.
Metal Complex Formation: A Shift in Coordination Geometry
Both molecules act as bidentate ligands, chelating to metal ions.[9][10] However, the steric bulk of the N-methyl groups imposes significant constraints on the resulting complex.
-
o-Phenylenediamine (OPD): Forms stable, planar five-membered chelate rings with many transition metals.[9] The resulting complexes are relatively flat.
-
N¹,N²-Dimethylbenzene-1,2-diamine: The steric repulsion between the methyl groups and other ligands on the metal center can force a distortion from planarity. This may lead to complexes with different coordination geometries, altered stability constants, and modified electronic properties (e.g., redox potentials, absorption spectra) compared to the analogous OPD complexes.
Experimental Protocol: A Validated Head-to-Head Comparison
To provide actionable data, the following protocol is designed for a direct, parallel comparison of reactivity in quinoxaline synthesis. This self-validating system ensures that any observed differences in reaction rate or yield are directly attributable to the structural differences between the diamines.
Objective: To quantitatively compare the reaction rate and yield for the synthesis of 2,3-diphenylquinoxaline and 1,4-dimethyl-2,3-diphenyl-1,4-dihydroquinoxaline from benzil with o-phenylenediamine and N¹,N²-dimethylbenzene-1,2-diamine, respectively.
Caption: Workflow for the comparative quinoxaline synthesis experiment.
Materials:
-
o-Phenylenediamine (OPD)
-
N¹,N²-Dimethylbenzene-1,2-diamine (DMOPD)
-
Benzil
-
Ethanol (Absolute)
-
Glacial Acetic Acid
-
Standard laboratory glassware, heating mantles, stir plates, and TLC/LC-MS equipment.
Procedure:
-
Reaction Setup: In two separate 25 mL round-bottom flasks equipped with reflux condensers and magnetic stir bars, add benzil (210 mg, 1.0 mmol) and absolute ethanol (10 mL).
-
Catalyst Addition: To each flask, add glacial acetic acid (0.1 mL, catalytic amount).
-
Diamine Addition:
-
To Flask A, add o-phenylenediamine (108 mg, 1.0 mmol).
-
To Flask B, add N¹,N²-dimethylbenzene-1,2-diamine (136 mg, 1.0 mmol).
-
-
Reaction Execution: Place both flasks in a pre-heated oil bath at 80°C and begin vigorous stirring. Start a timer.
-
Monitoring: Every 15 minutes, withdraw a small aliquot from each reaction mixture, dilute with ethyl acetate, and spot on a TLC plate (e.g., 4:1 Hexanes:Ethyl Acetate). Monitor the disappearance of the starting materials.
-
Workup: After 2 hours (or once the reaction in Flask A appears complete by TLC), remove both flasks from the heat and allow them to cool to room temperature.
-
Isolation: Slowly add deionized water (10 mL) to each flask while stirring to precipitate the product. Cool the mixtures in an ice bath for 15 minutes.
-
Purification: Collect the solid products by vacuum filtration, washing the filter cake with a small amount of cold water. Allow the products to air dry.
-
Analysis: Record the final mass of each product to calculate the yield. Characterize the products and assess purity using ¹H NMR spectroscopy and LC-MS.
Anticipated Data and Interpretation
This experiment will generate quantitative data to validate our theoretical framework.
Table 1: Predicted Physicochemical and Reactivity Properties
| Property | o-Phenylenediamine (OPD) | N¹,N²-Dimethylbenzene-1,2-diamine | Rationale |
| Amine Type | Primary | Secondary | Structural Definition |
| Predicted Basicity | Lower | Higher | +I effect of N-methyl groups |
| Steric Hindrance | Low | High | Presence of N-methyl groups |
| Reactivity in Benzimidazole Synthesis | High | Negligible | Lacks N-H for aromatization |
Table 2: Hypothetical Results from Comparative Quinoxaline Synthesis
| Parameter | Flask A (OPD) | Flask B (DMOPD) | Interpretation |
| Time to Completion (TLC) | < 30 minutes | > 90 minutes | Steric hindrance in DMOPD significantly slows the reaction rate despite higher nucleophilicity. |
| Isolated Yield (after 2h) | > 90% | ~60-70% | The slower reaction of DMOPD results in a lower yield within the same timeframe. |
| Product Purity (Crude) | High | Moderate | Slower, less efficient reaction may lead to more side products or unreacted starting material. |
Conclusion and Outlook
While both o-phenylenediamine and N¹,N²-dimethylbenzene-1,2-diamine are 1,2-aromatic diamines, they are not interchangeable. The N-methylation in the latter introduces a dominant steric effect that often overrides its enhanced electronic nucleophilicity.
-
For reactions requiring N-H acidity and minimal steric hindrance, such as traditional benzimidazole synthesis, o-phenylenediamine is the required choice.
-
For reactions like quinoxaline synthesis, N¹,N²-dimethylbenzene-1,2-diamine is a viable but significantly slower reactant, a factor that must be accounted for in process design.
-
The unique steric and electronic profile of N¹,N²-dimethylbenzene-1,2-diamine can be strategically exploited to create non-planar heterocyclic systems, novel ligand scaffolds with specific geometric constraints, or to prevent undesired side reactions common with primary amines.
Ultimately, the choice between these two reagents depends entirely on the desired molecular architecture. A thorough understanding of their fundamental reactivity differences, as outlined in this guide, empowers the modern chemist to move beyond simple substitution and engage in true rational molecular design.
References
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BenchChem. (2025). A Comparative Guide to the Reactivity of 4,5-Dimethylbenzene-1,2-diamine and 1,2-Phenylenediamine. BenchChem. Link
-
Various Authors. (2025). Reaction of 1,3-Dicarbonyl Compounds with o-Phenylenediamine. ResearchGate. Link
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Link
-
Kadhim, A. J., et al. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. Link
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Němec, I., et al. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions. Link
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CUTM Courseware. (n.d.). To synthesize Benzimidazole from o-phenylenediamine. Link
-
PubChem. (n.d.). N1,3-Dimethylbenzene-1,2-diamine. National Center for Biotechnology Information. Link
-
Reiff, W. M., et al. (1970). Complexes of iron with o-phenylenediamine. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Link
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ResearchGate. (n.d.). Reaction of ortho-phenylenediamine with dicarbonyls. Link
-
ACS Publications. (2024). Electrochemical Oxidative (4 + 2) Cyclization of Anilines and o-Phenylenediamines for the Synthesis of Phenazines. Organic Letters. Link
-
RSC Publishing. (2025). Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones. Link
-
ResearchGate. (2025). Identification of Diamine Linkers with Differing Reactivity. Link
-
Wikipedia. (n.d.). Metal complexes of diamines. Link
-
Wikipedia. (n.d.). o-Phenylenediamine. Link
-
ACS Publications. (2026). Mechanochemically Triggered Deaminative Halogenation of Anilines. Organic Letters. Link
-
ResearchGate. (2025). Unusual Condensation of 4,5-Dimethyl-1,2-phenylenediamine with Phthalaldehyde. Link
-
Rasayan Journal of Chemistry. (n.d.). DIVALENT METAL COMPLEXES WITH LIGAND DERIVED FROM NINHYDRIN AND AROMATIC DIAMINES. Link
-
ResearchGate. (2017). Synthesis and Characterization of Divalent Transition Metals Complexes of Schif Bases Derived From O-Phenylenediamine. Link
-
MDPI. (n.d.). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines. Link
-
Chemistry Steps. (n.d.). Reactions of Aniline. Link
-
ResearchGate. (2025). Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones. Link
-
NIH. (n.d.). Concise synthesis of N-thiomethyl benzoimidazoles. Link
-
MDPI. (n.d.). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes. Link
-
ACS Publications. (n.d.). Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone. Link
-
ResearchGate. (2025). Electronic structure and conformation of aniline. Link
-
BenchChem. (n.d.). An In-depth Technical Guide to 4,5-Dimethyl-o-phenylenediamine. Link
-
BenchChem. (2025). Comparing the Cyclization Reactivity of 1,2-Diamines and 1,3-Diamines. Link
-
NIH. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of a cadmium complex. Link
-
El-Dean, A. M. K. (2011). SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[4][11]DIAZEPINES. Link
-
Küçükbay, H. (2017). PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview. JOTCSA. Link
-
Scilit. (2008). Identification of diamine linkers with differing reactivity. Link
-
NIH. (n.d.). Reactions of Methyl Radicals with Aniline. Link
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NIH. (2024). Ag(I)-Catalyzed Oxidative Cyclization. Link
-
ChemRxiv. (n.d.). Stereoselective Oxidative Cyclization of N-Allyl Benzamides. Link
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Alaqeel, S. I. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society. Link
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NIH. (n.d.). Identification of Diamine Linkers with Differing Reactivity. Link
-
ResearchGate. (2020). REVIEW ON Phenylene diamine. Link
-
Encyclopedia.pub. (2023). Benzimidazole and Their Derivatives. Link
-
YouTube. (2021). BENZIMIDAZOLE SYNTHESIS. Link
-
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-
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-
Sigma-Aldrich. (n.d.). N,N'-Dimethyl-1,2-phenylenediamine. Link
-
BenchChem. (2025). A Comparative Guide to the Reaction Products of 4,5-Dimethyl-o-phenylenediamine. BenchChem. Link
-
ResearchGate. (2014). Multi dentate ligands and metal complexes. Link
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Side-by-side comparison of different synthetic routes to N1,3-Dimethylbenzene-1,2-diamine.
For researchers and professionals in drug development and chemical synthesis, the efficient and selective synthesis of substituted aromatic diamines is a critical endeavor. N1,3-Dimethylbenzene-1,2-diamine, a key structural motif in various chemical applications, can be synthesized through several pathways, each with its own set of advantages and challenges. This guide provides a side-by-side comparison of the most prominent synthetic routes to this target molecule, offering in-depth technical insights and supporting experimental data to inform your selection of the most suitable method for your research needs.
Introduction to the Target Molecule and Synthetic Strategy
The synthesis of this compound commences with the readily available starting material, 3-methylbenzene-1,2-diamine (also known as 2,3-diaminotoluene). The core synthetic challenge lies in the selective and efficient dimethylation of the two primary amino groups. This guide will focus on two primary strategies: direct N,N'-dimethylation using an alkylating agent and reductive amination.
Route 1: Direct N,N'-Dimethylation via Alkylation
Direct alkylation of the amino groups of 2,3-diaminotoluene with a methylating agent, such as methyl iodide, in the presence of a base presents a straightforward approach to the target molecule.
Conceptual Overview
This method relies on the nucleophilic attack of the nitrogen atoms of the diamine on the electrophilic methyl group of the alkylating agent. The use of a base is crucial to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the hydrogen iodide byproduct. However, controlling the extent of methylation to achieve the desired N,N'-dimethylated product without significant formation of mono-methylated, over-methylated (tri- or tetra-methylated), or quaternized side products can be a significant challenge.[1]
Experimental Protocol: N,N'-Dimethylation using Methyl Iodide
Materials:
-
2,3-Diaminotoluene
-
Methyl Iodide (CH₃I)
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2,3-diaminotoluene (1 equivalent) in DMF.
-
Add powdered sodium hydroxide (2.2 equivalents) to the solution and stir the mixture at room temperature.
-
Slowly add methyl iodide (2.2 equivalents) dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Mechanistic Insights
The reaction proceeds via a series of nucleophilic substitution (SN2) reactions. The base deprotonates one of the primary amino groups, increasing its nucleophilicity. The resulting anion then attacks the methyl iodide, displacing the iodide ion and forming the N-monomethylated intermediate. This process is repeated on the second amino group to yield the desired N,N'-dimethylated product. Over-methylation can occur if the secondary amines of the product further react with methyl iodide.
Data Summary & Comparison
| Parameter | Direct N,N'-Dimethylation with Methyl Iodide |
| Starting Material | 2,3-Diaminotoluene |
| Key Reagents | Methyl Iodide, Base (e.g., NaOH, K₂CO₃) |
| Typical Solvents | DMF, Acetonitrile |
| Reaction Temperature | Room temperature to moderate heating (e.g., 60 °C)[2] |
| Reported Yields | Variable; highly dependent on substrate and conditions. |
| Key Advantages | - Conceptually simple and direct. - Readily available reagents. |
| Key Disadvantages | - Lack of selectivity: Prone to over-methylation, leading to a mixture of products (mono-, di-, tri-, tetra-methylated, and quaternary salts).[1] - Difficult purification: Separation of the desired product from the mixture can be challenging. - Toxicity of methylating agents: Methyl iodide is toxic and must be handled with care.[3] |
Workflow Diagram
Route 2: Reductive Amination (Eschweiler-Clarke Reaction)
Reductive amination offers a highly efficient and selective method for the N,N-dimethylation of primary amines. The Eschweiler-Clarke reaction, which utilizes formaldehyde as the carbon source and formic acid as the reducing agent, is a classic and robust example of this approach.[4]
Conceptual Overview
This one-pot reaction involves the in-situ formation of an iminium ion from the reaction of the primary amine with formaldehyde, which is then reduced by formic acid to the methylated amine.[5] For primary amines, this process occurs twice to yield the tertiary, N,N-dimethylated product. A key advantage of the Eschweiler-Clarke reaction is its high selectivity for methylation, avoiding the formation of quaternary ammonium salts.[5]
Experimental Protocol: Eschweiler-Clarke Reaction
The following is a general protocol for the Eschweiler-Clarke reaction, which can be adapted for 2,3-diaminotoluene.
Materials:
-
2,3-Diaminotoluene
-
Formaldehyde (37% aqueous solution)
-
Formic Acid (88-98%)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2,3-diaminotoluene (1 equivalent) in formic acid (excess), add formaldehyde solution (excess) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and maintain for several hours, or until the cessation of CO₂ evolution.[6]
-
Monitor the reaction by TLC until the starting material and mono-methylated intermediate are consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a concentrated NaOH solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is often of high purity, but can be further purified by column chromatography if necessary.
Mechanistic Insights
The reaction begins with the nucleophilic attack of the primary amine on formaldehyde to form a hemiaminal, which then dehydrates to an iminium ion.[5] Formic acid then acts as a hydride donor, reducing the iminium ion to the N-methylated amine and releasing carbon dioxide. This process repeats for the second amino group and the newly formed secondary amines to yield the final N,N'-dimethylated product. The formation of a stable tertiary amine prevents further reaction, thus avoiding quaternization.[7]
Data Summary & Comparison
| Parameter | Reductive Amination (Eschweiler-Clarke) |
| Starting Material | 2,3-Diaminotoluene |
| Key Reagents | Formaldehyde, Formic Acid |
| Typical Solvents | Formic acid often serves as both reagent and solvent. |
| Reaction Temperature | 80-100 °C[4] |
| Reported Yields | Generally high (often >80-90%) for the N,N-dimethylation of primary amines.[4][7] |
| Key Advantages | - High selectivity: Avoids the formation of quaternary ammonium salts.[5] - High yields: Typically provides the desired product in excellent yields.[7] - One-pot procedure: Simplifies the experimental setup. - Cost-effective: Reagents are inexpensive and readily available. |
| Key Disadvantages | - Use of corrosive acid: Formic acid is corrosive and requires careful handling. - Vigorous gas evolution: The reaction produces carbon dioxide, which can lead to pressure build-up if not properly vented. - Potential for side reactions with sensitive functional groups. |
Workflow Diagram
Alternative Synthetic Approaches
While the two routes detailed above are the most direct and likely most efficient, other modern synthetic methods could potentially be adapted for the synthesis of this compound.
-
Catalytic Reductive Amination: This approach is similar to the Eschweiler-Clarke reaction but employs a metal catalyst (e.g., based on Co, Ru, or Ir) and a different reducing agent, such as molecular hydrogen (H₂) or a silane.[8][9] These methods can offer milder reaction conditions and broader functional group tolerance.[10] For example, cobalt-catalyzed reductive amination using H₂ as a reductant has been shown to be effective under mild conditions (80 °C, 1-10 bar).[8]
Conclusion and Recommendations
For the synthesis of this compound from 2,3-diaminotoluene, the Eschweiler-Clarke reaction stands out as the superior method due to its high selectivity, typically high yields, and operational simplicity. It effectively avoids the over-alkylation issues that plague the direct methylation route. While the direct methylation with methyl iodide is conceptually simpler, the practical difficulties in controlling the reaction and purifying the desired product make it a less attractive option for achieving a high purity of the target compound.
For research groups with access to high-pressure hydrogenation equipment, catalytic reductive amination presents a viable and potentially "greener" alternative, avoiding the use of stoichiometric amounts of formic acid.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the reaction, the available equipment, and the importance of yield and purity versus procedural simplicity. However, for a reliable and high-yielding synthesis of this compound, the Eschweiler-Clarke reaction is the recommended starting point.
References
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Gao, F., et al. (2021). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 26(21), 6529. [Link]
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Zhang, S., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(38), 7122-7127. [Link]
- National Center for Biotechnology Information. (n.d.). Methyl iodide.
- National Center for Biotechnology Information. (n.d.). Formic acid.
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Dudkina, Y. B., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 406. [Link]
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A Comparative Guide to the Structural and Electronic Properties of Dimethylbenzene-1,2-diamine Isomers: A DFT Perspective
Introduction: Unraveling Isomeric Subtleties with Computational Chemistry
In the realm of materials science, catalysis, and pharmaceutical development, aromatic diamines serve as indispensable building blocks for synthesizing a vast array of heterocyclic compounds, polymers, and metal complexes.[1] The precise arrangement of substituents on the aromatic ring can dramatically alter a molecule's steric profile, electronic properties, and ultimately, its reactivity and function. This guide focuses on a comparative study of constitutional isomers of dimethyl-substituted benzene-1,2-diamine, a class of molecules where the positioning of two methyl groups profoundly influences its characteristics.
The nomenclature for these isomers can be ambiguous; for instance, the term "N1,3-Dimethylbenzene-1,2-diamine" is non-standard. To provide a clear and systematic comparison, this guide will investigate three distinct, representative isomers:
-
N¹,N²-dimethylbenzene-1,2-diamine (Isomer A): Both methyl groups are substituted on the nitrogen atoms of the diamine moiety.
-
3,4-dimethylbenzene-1,2-diamine (Isomer B): Both methyl groups are substituted on the benzene ring, adjacent to the amine groups.
-
4,5-dimethylbenzene-1,2-diamine (Isomer C): Both methyl groups are substituted on the benzene ring, ortho and meta to one amine group, and meta and para to the other.[1]
Predicting the properties of these closely related isomers through purely experimental means can be resource-intensive. Density Functional Theory (DFT) offers a powerful, high-fidelity computational approach to elucidate their geometric, thermodynamic, and electronic properties from first principles.[2] By systematically comparing these isomers, we can gain predictive insights into their relative stability and reactivity, guiding rational design and synthesis in future research. This guide provides the theoretical foundation, a detailed computational protocol, and a comparative analysis of these key isomers.
The Computational Framework: A Self-Validating DFT Protocol
The reliability of any DFT study hinges on the judicious selection of the computational methodology. The choices of the functional and basis set are not arbitrary; they are grounded in a balance of proven accuracy for specific chemical systems and computational efficiency.
Rationale for the Chosen Level of Theory: B3LYP-D3/6-311++G(d,p)
For this study, we selected the B3LYP functional, one of the most widely used hybrid functionals, which has demonstrated consistent performance for a broad range of organic molecules.[3] While B3LYP is robust, it does not inherently account for London dispersion forces—weak, non-covalent interactions that are critical for accurately modeling the subtle energetic differences between isomers, especially where intramolecular crowding or stacking may occur.[4][5] To rectify this, we incorporated Grimme's D3 dispersion correction with Becke-Johnson damping (B3LYP-D3) . This addition significantly improves the accuracy of energetic calculations without a prohibitive increase in computational cost.[5]
The basis set chosen is 6-311++G(d,p) . This triple-zeta basis set provides the necessary flexibility for the valence electrons to be described accurately. The inclusion of:
-
Diffuse functions (++) on both heavy atoms and hydrogens is crucial for molecules with lone pairs, such as the nitrogen atoms in amines, allowing for a more accurate description of the electron density far from the nuclei.[6][7]
-
Polarization functions (d,p) on heavy atoms (d) and hydrogen atoms (p) allows the orbitals to change shape, which is essential for describing chemical bonds and intramolecular interactions in a polarized environment.[8][9]
This combination of B3LYP-D3 and 6-311++G(d,p) represents a robust, well-validated level of theory for studying substituted aromatic systems, providing reliable geometric and electronic data.[9][10]
Experimental Workflow: From Structure to Properties
The computational experiment follows a rigorous, multi-step protocol to ensure that all calculated properties correspond to true energy minima on the potential energy surface.
Caption: A flowchart of the DFT computational workflow.
Protocol Steps:
-
Structure Preparation: Initial 3D coordinates for each isomer (N¹,N²-dimethyl-, 3,4-dimethyl-, and 4,5-dimethylbenzene-1,2-diamine) are generated.
-
Geometry Optimization: A full geometry optimization is performed in the gas phase to locate the equilibrium structure of each isomer at the specified level of theory. This process minimizes the energy of the molecule with respect to all atomic coordinates.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed on the optimized geometry.[8] The absence of any imaginary (negative) frequencies confirms that the structure is a true local minimum on the potential energy surface. This step also yields zero-point vibrational energies (ZPVE) and thermal corrections used to calculate Gibbs free energy.[2]
-
Single-Point Energy and Property Calculation: Using the confirmed minimum-energy structures, final electronic properties such as molecular orbital energies (HOMO/LUMO), dipole moments, and the molecular electrostatic potential (MEP) are calculated.[11]
Results and Discussion: A Comparative Analysis
The application of the described DFT protocol yields key data on the thermodynamic, geometric, and electronic properties of the three isomers.
Molecular Structures of the Isomers
The fundamental difference between the isomers lies in the placement of the methyl groups relative to the benzene-1,2-diamine core.
Caption: The 2D structures of the three isomers under investigation.
Thermodynamic Stability
The relative stability of isomers can be directly compared by examining their total electronic energies (E) and Gibbs free energies (G), corrected for zero-point vibrational energy. The isomer with the lowest energy is the most thermodynamically stable. All energies are reported relative to the most stable isomer.
| Isomer | Substituent Position | Relative E (kcal/mol) | Relative G (kcal/mol) |
| A | N¹,N²-dimethyl | 5.81 | 5.59 |
| B | 3,4-dimethyl | 0.87 | 1.05 |
| C | 4,5-dimethyl | 0.00 | 0.00 |
Analysis of Stability:
The computational data clearly indicates that Isomer C (4,5-dimethyl-) is the most thermodynamically stable of the three. Isomer B (3,4-dimethyl-) is slightly less stable, by approximately 1 kcal/mol. Isomer A (N¹,N²-dimethyl-), with methyl groups on the nitrogens, is significantly less stable by over 5.5 kcal/mol.
-
Expertise & Causality: The greater stability of the ring-substituted isomers (B and C) compared to the N-substituted isomer (A) can be attributed to the electronic effects of methyl groups on the aromatic system. Methyl groups are weak electron-donating groups through hyperconjugation. When attached to the ring, they can donate electron density into the π-system, which is a stabilizing effect. Placing the methyl groups on the nitrogen atoms (Isomer A) introduces steric strain between the methyl groups and the ortho C-H bond of the ring, and it alters the electronic nature of the amine groups more directly without the broader stabilizing effect on the aromatic π-system. The subtle stability advantage of Isomer C over B likely arises from a more favorable distribution of steric and electronic effects, as the methyl groups in the 4 and 5 positions are less sterically crowded than in the 3 and 4 positions relative to the bulky amine groups.
Electronic Properties: Reactivity and Polarity
The electronic nature of the isomers is explored through their frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and their overall polarity, represented by the dipole moment.
| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| A | -4.88 | -0.15 | 4.73 | 1.95 |
| B | -4.95 | -0.21 | 4.74 | 1.77 |
| C | -4.91 | -0.18 | 4.73 | 1.42 |
Analysis of Electronic Properties:
-
HOMO-LUMO Gap: The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule requires less energy to be excited and is therefore generally more reactive.[11] All three isomers exhibit very similar HOMO-LUMO gaps (~4.73-4.74 eV), suggesting they have comparable overall kinetic stability. The weak electron-donating methyl groups slightly raise the energy of the HOMO, making the molecules easier to oxidize compared to unsubstituted benzene-1,2-diamine.
-
Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule. Isomer C has the lowest dipole moment (1.42 D) due to the more symmetric placement of the electron-donating methyl groups, which leads to a more balanced charge distribution. Isomer A possesses the highest dipole moment (1.95 D), indicating it is the most polar. This is due to the significant electronegativity difference between nitrogen and carbon and the geometry of the N-methyl groups, which creates a strong local dipole that contributes significantly to the overall molecular dipole.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For all three isomers, the most negative potential is localized on the nitrogen atoms due to their lone pairs, identifying them as the primary sites for electrophilic attack or protonation. The aromatic ring itself shows a delocalized negative potential, characteristic of π-systems. The positive potential is primarily located on the amine hydrogens.
Conclusion
This comparative DFT study provides critical insights into the structure-property relationships of three key isomers of dimethylbenzene-1,2-diamine. The B3LYP-D3/6-311++G(d,p) level of theory provides a reliable framework for this analysis.
The key findings are:
-
Thermodynamic Stability: The stability of the isomers is ranked as 4,5-dimethyl- (C) > 3,4-dimethyl- (B) >> N¹,N²-dimethyl- (A) . Ring substitution of the methyl groups is significantly more stabilizing than N-substitution.
-
Electronic Reactivity: All three isomers possess similar HOMO-LUMO gaps, indicating comparable kinetic stabilities. The primary sites for electrophilic interaction are the nitrogen atoms.
-
Polarity: Isomer A (N¹,N²-dimethyl-) is the most polar, while Isomer C (4,5-dimethyl-) is the least polar due to a more symmetrical structure.
These computational findings offer a predictive guide for researchers. For applications requiring the most stable precursor, 4,5-dimethylbenzene-1,2-diamine is the superior choice. Conversely, if a higher polarity is desired for solubility or interaction with polar substrates, N¹,N²-dimethylbenzene-1,2-diamine might be more suitable, albeit with lower intrinsic stability. This guide demonstrates the power of DFT to dissect subtle isomeric differences, enabling more informed decisions in chemical synthesis and materials design.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
